Cloperastine Hydrochloride
説明
See also: Cloperastine (has active moiety).
Structure
3D Structure of Parent
特性
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLRYRWJLTVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3703-76-2 (Parent) | |
| Record name | Cloperastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045413 | |
| Record name | Cloperastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14984-68-0, 3703-76-2 | |
| Record name | Cloperastine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloperastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloperastine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cloperastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPERASTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cloperastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloperastine hydrochloride is a non-opioid antitussive agent with a multifaceted mechanism of action that distinguishes it from traditional cough suppressants. This technical guide provides a comprehensive overview of the core pharmacological activities of cloperastine, including its central and peripheral effects. The document delves into its interactions with key molecular targets such as the central cough center in the medulla oblongata, histamine H1 receptors, G-protein-coupled inwardly rectifying potassium (GIRK) channels, and sigma-1 receptors. Furthermore, its anticholinergic properties are discussed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of cloperastine's complex mechanism of action.
Introduction
Cloperastine is a centrally acting antitussive agent that has been in clinical use for the symptomatic treatment of cough.[1][2] Unlike opioid-based antitussives, cloperastine exhibits a favorable safety profile, lacking the adverse effects of respiratory depression and addiction.[1] Its efficacy stems from a combination of actions on the central nervous system and the peripheral airways. This guide aims to provide a detailed technical examination of the molecular mechanisms underpinning the therapeutic effects of this compound.
Multifaceted Pharmacological Profile
Cloperastine's antitussive effect is not attributed to a single mechanism but rather to a synergistic combination of activities at multiple physiological targets. These include direct suppression of the cough reflex at the brainstem level, as well as peripheral actions that contribute to the overall reduction in cough frequency and intensity.
Central Antitussive Action
The primary mechanism of cloperastine's antitussive effect is its action on the cough center located in the medulla oblongata.[1] By depressing this central coordinating region for the cough reflex, cloperastine reduces the urge to cough without significantly affecting the respiratory center.[1]
Antihistaminic Activity
Cloperastine is a potent histamine H1 receptor antagonist. This action is particularly beneficial in coughs that have an allergic or inflammatory component. By blocking H1 receptors, cloperastine mitigates the effects of histamine, a key mediator in allergic reactions that can induce bronchoconstriction and promote coughing.[1]
GIRK Channel Inhibition
Recent studies have revealed that cloperastine acts as a blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels. GIRK channels are involved in modulating neuronal excitability. Inhibition of these channels by cloperastine is thought to contribute to its antitussive efficacy. This action may also be related to some of its other central nervous system effects.
Sigma-1 Receptor Agonism
Cloperastine is a high-affinity ligand for the sigma-1 receptor, likely acting as an agonist. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various neurotransmitter systems.[3] The interaction with sigma-1 receptors is considered a potential contributor to the antitussive effects of several non-narcotic cough suppressants, including cloperastine.[4]
Anticholinergic Properties
Cloperastine also exhibits anticholinergic activity, which contributes to its therapeutic profile by reducing mucus secretion in the airways.[1] This can alleviate cough stimuli arising from excessive mucus. The bronchodilatory effect of cloperastine, which helps in relaxing bronchial muscles, is also attributed to its anticholinergic and papaverine-like actions.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities, potency, and pharmacokinetic parameters of this compound.
Table 1: Receptor and Ion Channel Binding Affinities & Potency
| Target | Parameter | Value | Species | Reference |
| Histamine H1 Receptor | Ki | 3.8 nM | Not Specified | [3] |
| Sigma-1 Receptor | Ki | 20 nM | Not Specified | [3] |
| GIRK Channels | IC50 | 1 µM | Human (HEK cells) | [5] |
| hERG K+ Channels | IC50 | 0.027 µM | Human (HEK cells) | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (Single 10 mg Oral Dose)
| Parameter | Fasting State (Mean ± SD) | Postprandial State (Mean ± SD) | Reference |
| Tmax (h) | 1.5 ± 0.8 | 2.6 ± 1.3 | [7] |
| Cmax (ng/mL) | 10.3 ± 3.9 | 9.9 ± 3.5 | [7] |
| AUC0-72h (hng/mL) | 81.0 ± 46.9 | 82.5 ± 40.2 | [7] |
| AUC0-∞ (hng/mL) | 86.8 ± 49.9 | 88.2 ± 42.1 | [7] |
| t1/2 (h) | 23.0 ± 7.7 | 23.9 ± 7.1 | [7] |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.
-
Procedure:
-
Animals are placed in a whole-body plethysmograph to which they have been acclimatized.
-
A baseline cough rate is established.
-
The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage.
-
After a predetermined pretreatment time, the animals are exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a specific duration.
-
The number of coughs is recorded during and after the exposure period. A cough is characterized by a distinctive triphasic pressure change in the plethysmograph.
-
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition.[7]
Tracheal Mechanical Stimulus-Induced Cough Model in Guinea Pigs
This model, as pioneered by researchers like Takagi et al., assesses the central antitussive effects of a compound.
-
Animals: Guinea pigs are commonly used.
-
Procedure:
-
The animals are anesthetized.
-
The trachea is surgically exposed.
-
A fine, flexible probe or nylon fiber is inserted into the trachea.
-
Mechanical stimulation of the tracheal mucosa is performed by moving the probe, which elicits the cough reflex.
-
The number of coughs is counted.
-
The test compound is administered, and the effect on the mechanically induced cough is evaluated.
-
-
Data Analysis: The reduction in the number of coughs after drug administration indicates a central antitussive effect.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Overview of Cloperastine's Dual Mechanism of Action.
Caption: GIRK Channel and Sigma-1 Receptor Signaling in Antitussive Effect.
Experimental Workflows
Caption: Workflow for Citric Acid-Induced Cough Experiment.
Conclusion
This compound exhibits a complex and multifaceted mechanism of action that contributes to its efficacy as a non-opioid antitussive agent. Its ability to act both centrally on the cough center in the medulla oblongata and peripherally through antihistaminic and anticholinergic effects provides a broad spectrum of activity against various types of cough. The additional modulation of GIRK channels and sigma-1 receptors further underscores the intricate pharmacology of this drug. The favorable safety profile, particularly the absence of respiratory depression and addiction potential, makes cloperastine a valuable therapeutic option. Further research into the downstream signaling pathways of its molecular targets will continue to enhance our understanding and may open new avenues for the development of more targeted antitussive therapies.
References
- 1. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the antitussive drug cloperastine on ventricular repolarization in halothane-anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of Cloperastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of Cloperastine Hydrochloride (C₂₀H₂₄ClNO·HCl), a piperidine derivative with antitussive and antihistaminic properties. The guide details common synthetic routes, extensive characterization methodologies, and presents key data in a structured format for scientific and research applications.
Synthesis of this compound
The synthesis of cloperastine is typically achieved through a convergent approach, involving the etherification of a benzhydryl derivative with a piperidino-ethanol derivative. The subsequent step involves the formation of the hydrochloride salt. Several variations of this core methodology exist, primarily differing in the choice of starting materials, catalysts, and reaction conditions.[][2]
Common Synthetic Pathway
A widely employed synthetic route involves a two-step process starting from 4-chlorobenzhydrol (also known as (4-chlorophenyl)(phenyl)methanol) and 2-(1-piperidino)ethanol or their respective reactive intermediates.[3][4]
Step 1: Etherification to form Cloperastine Base The key ether linkage is formed by reacting an activated 4-chlorobenzhydryl group with a piperidine-containing alcohol. One common method involves the reaction of 4-chlorodiphenylchloromethane with 2-(1-piperidino)ethanol.[3] An alternative involves first reacting 4-chlorobenzhydrol with 2-chloroethanol to form an intermediate ether, which is then reacted with piperidine.[][4][5]
Step 2: Salt Formation The resulting cloperastine base, which is typically an oil, is dissolved in a suitable solvent and treated with hydrogen chloride (either as a gas or an aqueous/ethanolic solution) to precipitate the stable hydrochloride salt.[3]
References
An In-depth Technical Guide to Cloperastine Hydrochloride: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloperastine, a piperidine derivative, is a centrally acting antitussive agent with a multifaceted pharmacological profile. It exerts its effects through mechanisms distinct from opioid antitussives, primarily involving interactions with the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This technical guide provides a comprehensive overview of the structural analogs and derivatives of cloperastine hydrochloride, detailing its synthesis, mechanism of action, and pharmacological evaluation. The document includes quantitative data on its biological activity, detailed experimental protocols, and visualizations of its signaling pathways to support further research and development in this area.
Introduction
Cloperastine, chemically known as 1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]piperidine, was developed from research into derivatives of the antihistamine diphenhydramine.[1] It exhibits a unique combination of antitussive, antihistaminic, and mild bronchorelaxant properties.[2] Unlike traditional opioid-based cough suppressants, cloperastine does not depress the respiratory center, making it a safer alternative for a wide range of patients.[2] Its primary mechanism of action is believed to be the modulation of neuronal excitability in the cough center through its activity as a σ1 receptor agonist and a GIRK channel blocker.[3][4]
This guide delves into the core aspects of cloperastine's chemistry and pharmacology, with a focus on its structural analogs and derivatives.
Structural Analogs and Derivatives
The development of cloperastine originated from the structural modification of diphenhydramine and its analogs. The core scaffold of cloperastine consists of a diphenylmethane moiety linked to a piperidine ring via an ethyl ether chain. Modifications to this scaffold have primarily focused on the stereochemistry of the chiral center and substitutions on the phenyl rings and the piperidine nitrogen.
Levocloperastine and Dextrocloperastine
Cloperastine is a racemic mixture. Studies on its optical isomers have revealed that the levorotatory enantiomer, levocloperastine , is the more active and less toxic isomer.[5] It has been shown to have a higher therapeutic index compared to both the dextrorotatory isomer and the racemic mixture.[5]
Diphenhydramine Derivatives
As the precursor series for cloperastine, diphenhydramine derivatives represent the earliest structural analogs. The key structural difference is the nature of the amino group, with cloperastine incorporating a piperidine ring.
Synthesis
The synthesis of racemic cloperastine is a multi-step process that can be adapted for the preparation of its derivatives.
General Synthesis of Cloperastine
A common synthetic route for cloperastine involves the following key steps[3]:
-
Halogenation of 4-chlorobenzhydrol: 4-Chlorobenzhydrol is treated with a halogenating agent, such as phosphorus tribromide, to yield 1-(bromophenylmethyl)-4-chlorobenzene.
-
Etherification: The resulting halide is reacted with 2-chloroethanol to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane.
-
Amination: The final step involves the reaction of the chloroethane intermediate with piperidine to yield cloperastine.
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for cloperastine's interaction with various molecular targets.
| Compound | Target | Assay | Value | Reference |
| Cloperastine | σ1 Receptor | Radioligand Binding (Ki) | 20 nM | [3] |
| H1 Receptor | Radioligand Binding (Ki) | 3.8 nM | [3] | |
| GIRK Channels | Electrophysiology (IC50) | 1 µM | [4] | |
| hERG K+ Channel | Electrophysiology (IC50) | 0.027 µM | [7] | |
| Levocloperastine | - | Antitussive Activity (in vivo) | More active than DL-cloperastine | [5][8] |
| - | Acute Toxicity (LD50) | Less toxic than D-cloperastine | [5] |
Mechanism of Action and Signaling Pathways
Cloperastine's antitussive effect is primarily attributed to its modulation of neuronal signaling in the central nervous system, specifically through its interaction with the σ1 receptor and GIRK channels.
Sigma-1 (σ1) Receptor Agonism
Cloperastine acts as an agonist at the σ1 receptor, a molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[3][9] Activation of the σ1 receptor by cloperastine is thought to modulate intracellular calcium signaling and neuronal excitability, contributing to the suppression of the cough reflex. The downstream effectors of σ1 receptor activation in the context of cough suppression are still under investigation but may involve the modulation of various ion channels and signaling proteins.
GIRK Channel Inhibition
Cloperastine is a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] GIRK channels are crucial for maintaining the resting membrane potential and controlling neuronal excitability. By inhibiting these channels, cloperastine likely reduces the hyperpolarizing influence of inhibitory neurotransmitters, thereby modulating the activity of neurons within the cough center.
Experimental Protocols
Synthesis of this compound
Materials: 4-chlorobenzhydrol, phosphorus tribromide, tetrachloromethane, 2-chloroethanol, piperidine, diethyl ether, hydrochloric acid.
Procedure:
-
Preparation of 1-(Bromophenylmethyl)-4-chlorobenzene: Dissolve 4-chlorobenzhydrol in tetrachloromethane. Add phosphorus tribromide dropwise at 0°C. Stir the mixture at room temperature for 2 hours. Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Preparation of 1-(4-Chlorobenzhydryl)oxy-2-chloroethane: To a solution of the product from step 1 in a suitable solvent, add 2-chloroethanol and a base (e.g., sodium hydride). Heat the mixture to reflux for 4 hours. After cooling, quench the reaction and extract the product. Purify by column chromatography.
-
Preparation of Cloperastine: React the product from step 2 with piperidine in a suitable solvent at reflux for 6 hours. After completion of the reaction, wash the reaction mixture with water and extract the product.
-
Preparation of this compound: Dissolve the purified cloperastine free base in diethyl ether and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Pharmacological Evaluation: Citric Acid-Induced Cough in Guinea Pigs
This in vivo model is a standard method for evaluating the antitussive efficacy of test compounds.[10][11]
Animals: Male Dunkin-Hartley guinea pigs (300-400 g).
Apparatus: Whole-body plethysmograph equipped with a nebulizer and a microphone to record cough sounds.
Procedure:
-
Acclimatization: Acclimatize the animals to the plethysmograph chamber for at least 10 minutes before the experiment.
-
Cough Induction: Place the guinea pig in the chamber and expose it to an aerosol of citric acid solution (e.g., 0.3 M) for a fixed period (e.g., 5 minutes).
-
Data Recording: Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.
-
Drug Administration: Administer the test compound (e.g., this compound, orally or intraperitoneally) at various doses.
-
Post-treatment Evaluation: After a predetermined time (e.g., 1 hour), re-expose the animal to the citric acid aerosol and record the number of coughs.
-
Data Analysis: Calculate the percentage inhibition of the cough reflex for each dose of the test compound compared to a vehicle control group. Determine the ED50 value.
Conclusion
This compound remains a valuable antitussive agent due to its non-narcotic mechanism of action and favorable safety profile. Its structural analogs, particularly the more potent and less toxic levo-enantiomer, highlight the potential for further optimization. The dual mechanism involving σ1 receptor agonism and GIRK channel inhibition presents a unique pharmacological profile that warrants further investigation for the development of novel antitussive drugs. This guide provides a foundational resource for researchers aiming to explore the structure-activity relationships of cloperastine derivatives and to design new chemical entities with improved therapeutic properties. Future research should focus on synthesizing and systematically evaluating a broader range of analogs to establish a comprehensive quantitative structure-activity relationship, which will be instrumental in guiding the development of next-generation antitussive therapies.
References
- 1. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloperastine - Wikipedia [en.wikipedia.org]
- 4. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0894794A1 - Optical isomers of cloperastine - Google Patents [patents.google.com]
- 6. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Antitussive Drug Cloperastine on Ventricular Repolarization in Halothane-Anesthetized Guinea Pigs [jstage.jst.go.jp]
- 8. medscape.com [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. florajournal.com [florajournal.com]
Repurposing Cloperastine Hydrochloride: A Technical Guide to Non-Antitussive Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloperastine hydrochloride, a piperidine derivative traditionally used as a central-acting antitussive agent, is gaining significant attention for its potential therapeutic applications beyond cough suppression. This technical guide provides an in-depth overview of the emerging non-antitussive properties of cloperastine, focusing on its anticancer, anti-inflammatory, and neuroprotective activities. Drawing from a comprehensive review of preclinical studies, this document outlines the mechanistic pathways, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and development in the repurposing of this multifaceted compound.
Introduction
Cloperastine has a well-established safety profile as a cough suppressant, acting primarily on the cough center in the medulla oblongata.[1] Its mechanism of action is multifaceted, involving sigma-1 (σ1) receptor agonism, G-protein-coupled inwardly-rectifying potassium (GIRK) channel blockade, and antihistaminic (H1 receptor antagonism) and anticholinergic activities.[2][3][4] These diverse pharmacological properties form the basis for its exploration in new therapeutic areas. This guide delves into the scientific evidence supporting the repurposing of cloperastine for oncology, inflammatory disorders, and neurological conditions.
Anticancer Applications
Recent research has highlighted the potential of cloperastine as an anticancer agent, particularly in esophageal squamous cell carcinoma (ESCC) and other malignancies through the inhibition of PRMT5.
Inhibition of Esophageal Squamous Cell Carcinoma (ESCC)
Studies have demonstrated that cloperastine significantly inhibits the proliferation of ESCC cells both in vitro and in vivo.[5][6] The primary mechanism of action is the suppression of mitochondrial oxidative phosphorylation.[5][6]
The cytotoxic and anti-proliferative effects of cloperastine on the human ESCC cell lines KYSE150 and KYSE450 are summarized below.
| Cell Line | Assay | Concentration (µM) | Time (h) | Effect | Citation |
| KYSE150 | Cell Viability | 0, 2.5, 5, 10, 25 | 24, 48 | Concentration-dependent decrease | [1][7][8] |
| KYSE450 | Cell Viability | 0, 2.5, 5, 10, 25 | 24, 48 | Concentration-dependent decrease | [1][7][8] |
| SHEE (normal) | Cell Viability | Various | 24, 48 | Less cytotoxic than in ESCC cells | [1] |
| KYSE150 | Cell Proliferation | 0, 2.5, 5, 10, 25 | 24, 48, 72, 96 | Concentration-dependent inhibition | [1][7][8] |
| KYSE450 | Cell Proliferation | 0, 2.5, 5, 10, 25 | 24, 48, 72, 96 | Concentration-dependent inhibition | [1][7][8] |
| KYSE150 | Colony Formation | 0, 2.5, 5, 10, 25 | 12 days | Concentration-dependent reduction | [1][7][8] |
| KYSE450 | Colony Formation | 0, 2.5, 5, 10, 25 | 12 days | Concentration-dependent reduction | [1][7][8] |
Cell Viability and Proliferation Assay:
-
Seed KYSE150 (3000 cells/well) or KYSE450 (5000 cells/well) in 96-well plates.[1]
-
Treat cells with various concentrations of cloperastine (0, 2.5, 5, 10, and 25 µM).[1]
-
Incubate for 24, 48, 72, and 96 hours.[1]
-
For proliferation, fix the cells and stain nuclei with DAPI.[1]
-
Count nuclei using an IN Cell Analyzer 6000.[1]
-
For viability, an MTT assay can be performed following standard procedures.[9]
Colony Formation Assay:
-
Seed KYSE150 or KYSE450 cells (200 cells/well) in 6-well plates.[1]
-
Treat with cloperastine (0, 2.5, 5, 10, and 25 µM).[1]
-
Change the medium every 3 days.[1]
-
After 10-12 days, stain colonies with crystal violet.[1]
-
Photograph and count the colonies.[1]
Cloperastine treatment of ESCC cells leads to the downregulation of proteins involved in mitochondrial oxidative phosphorylation, such as NDUFA1, NDUFS5, and COX6B1.[5][6] This disrupts mitochondrial function and inhibits cancer cell proliferation.
Cloperastine's Anticancer Mechanism in ESCC.
Experimental Workflow for ESCC Studies.
PRMT5 Inhibition
Cloperastine has been identified as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in several cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and breast cancer (BC).[10][11][12][13] By inhibiting PRMT5, cloperastine can reduce the methylation of NF-κB, thereby suppressing its activation and downstream pro-tumorigenic effects.[10][12]
AlphaLISA-based PRMT5 Inhibition Assay:
-
Utilize an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit for PRMT5 enzymatic activity.
-
Incubate recombinant PRMT5 with its substrate and S-adenosylmethionine (SAM) in the presence of varying concentrations of cloperastine.
-
Follow the manufacturer's protocol to measure the methylation reaction product.
-
Calculate the IC50 value from the dose-response curve.
Anti-inflammatory Applications
Cloperastine exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Reduction of IL-6 in Sepsis Model
In a lipopolysaccharide (LPS)-induced sepsis model, cloperastine was shown to reduce the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6).[14]
| Model | Treatment | Dose/Concentration | Outcome | Citation |
| RAW264.7 cells | Cloperastine + LPS | 1, 10, 25 µM | Dose-dependent reduction in IL-6 secretion | [2][5] |
| C57BL/6J mice | Cloperastine (i.p.) + LPS (5 mg/kg) | 1, 10 mg/kg | Reduced IL-6 levels in lung tissue | [2][5] |
| C57BL/6J mice | Cloperastine (i.p.) + LPS (12 mg/kg) | 0.5 mg/kg | Increased survival rate from 10% to 70% | [5] |
In Vitro IL-6 Measurement:
-
Culture RAW264.7 monocyte/macrophage cells.
-
Pre-treat cells with cloperastine (1, 10, 25 µM) for 1 hour.
-
Stimulate with LPS for 24 hours.[2]
-
Collect the culture media and measure IL-6 concentration using an ELISA kit.[2]
In Vivo Sepsis Model:
-
Use male C57BL/6J mice (7-8 weeks old).[2]
-
Administer cloperastine (e.g., 1 or 10 mg/kg) intraperitoneally (i.p.) 4 hours before LPS challenge.[2][10]
-
Induce sepsis by i.p. injection of LPS (5 mg/kg).[2]
-
Monitor rectal temperature and collect lung tissue and serum after 24 hours for IL-6 measurement by ELISA.[2][10]
Cloperastine's anti-inflammatory effect is mediated through the activation of the Akt/GSK3β/Nrf2 signaling pathway.[14] This leads to an increase in the antioxidant response and a decrease in pro-inflammatory cytokine production.
Cloperastine's Anti-inflammatory Signaling Pathway.
Neuroprotective and Neurological Applications
Cloperastine's ability to modulate neuronal channels and receptors suggests its potential in treating certain neurological disorders.
Rett Syndrome
In a mouse model of Rett Syndrome, a neurodevelopmental disorder with breathing abnormalities, cloperastine improved respiratory function.[8] This effect is attributed to its ability to block presynaptic GIRK channels, which enhances the release of the inhibitory neurotransmitter GABA.[4][8]
| Model | Treatment | Dose | Key Finding | IC50 | Citation |
| Mecp2-null mice | Cloperastine (i.p.) | 30 mg/kg | Decreased apneas and breath frequency variation | - | [8][15] |
| HEK cells | Cloperastine | 10 µM | Inhibition of GIRK currents | 1 µM | [4][8] |
Breathing Assessment in Rett Syndrome Mouse Model:
-
Use Mecp2-null mice, a model for Rett Syndrome.[15]
-
Measure baseline breathing activity using plethysmography.[15]
-
Administer a single intraperitoneal injection of cloperastine (30 mg/kg).[15]
-
Record breathing parameters, including apnea frequency and breath frequency variation, for up to four hours post-injection.[15]
Cloperastine's Mechanism in Rett Syndrome.
Rescue of Cognitive Impairment
Cloperastine has demonstrated neuroprotective effects in a mouse model of prenatal diethylstilbestrol (DES) exposure, which is known to cause learning and memory deficits.[6]
| Model | Treatment | Dose (s.c., twice daily) | Outcome | Citation |
| DES-exposed mice | Cloperastine | 10 and 30 mg/kg | Ameliorated impairment of passive avoidance responses | [6] |
Passive Avoidance Test:
-
Prenatally expose mice to diethylstilbestrol (DES).[6]
-
From postnatal day 32 to 41, administer cloperastine (10 or 30 mg/kg) subcutaneously twice a day.[6]
-
On day 42, conduct the acquisition phase: place the mouse in a brightly lit compartment connected to a dark compartment. Upon entering the dark side, a mild foot-shock is delivered.[16][17]
-
On day 43 (24 hours later), perform the retention test: place the mouse back in the lit compartment and measure the latency to enter the dark compartment.[16]
-
Longer latency indicates improved learning and memory.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound possesses significant therapeutic potential beyond its current use as an antitussive. Its anticancer, anti-inflammatory, and neuroprotective properties, underpinned by its diverse pharmacological actions, open promising avenues for drug repurposing. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to design and execute further investigations. Future research should focus on elucidating the detailed molecular interactions, optimizing dosing regimens for these new indications, and ultimately translating these preclinical findings into clinical trials to validate the efficacy and safety of cloperastine in these non-antitussive applications.
References
- 1. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Cloperastine rescues impairment of passive avoidance response in mice prenatally exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer treatment | EurekAlert! [eurekalert.org]
- 13. eurekalert.org [eurekalert.org]
- 14. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scantox.com [scantox.com]
- 17. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Cloperastine: A Technical Guide to its Discovery, Development, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the antitussive agent Cloperastine. It covers the complete lifecycle of the drug, from its initial discovery and synthesis to its preclinical and clinical development. The guide details its multifaceted mechanism of action, presents key quantitative data in structured tables, and outlines the methodologies of pivotal experiments. Visual diagrams generated using the DOT language are provided to illustrate complex pathways and workflows, offering a clear and in-depth resource for professionals in the field of pharmacology and drug development.
Discovery and Initial Development
Cloperastine (1-[2-(p-chloro-alpha-phenylbenzyloxy)ethyl]piperidine) was first identified and studied by a research group led by Takagi at the University of Tokyo.[1][2] The discovery emerged from a systematic investigation into the pharmacological activities of various derivatives of diphenhydramine, a well-known antihistamine.[1][2] The primary goal was to find a compound with potent antitussive effects but without the narcotic properties and respiratory depression associated with opioid-based cough suppressants like codeine.
The initial preclinical studies demonstrated that Cloperastine possessed a strong antitussive effect, acting on the central cough center without depressing the respiratory center.[1][3][4] The drug was commercially developed in Japan, with sources indicating its introduction by Yoshitomi in 1972 or development by Mitsubishi in 1965.[5][6]
Chemical Synthesis
The synthesis of Cloperastine is a multi-step process starting from 4-Chlorobenzhydrol. The general pathway involves the formation of an ether linkage followed by the introduction of the piperidine moiety.[7]
Experimental Protocol: Industrial Synthesis of Cloperastine [7][][9]
-
Etherification: 4-Chlorobenzhydrol is reacted with 2-Chloroethanol. This step can be catalyzed by an acid catalyst like sodium bisulfate in a solvent such as toluene.[9] The mixture is heated to facilitate the reaction. After the reaction period, the solution is cooled, filtered, and the organic phase is washed and concentrated under reduced pressure to yield 1-(4-Chlorobenzhydryl)oxy-2-chloroethane.
-
Amination: The resulting chloroethane derivative is then reacted with piperidine. This reaction is typically performed in the presence of a base, such as potassium carbonate, to neutralize the HCl formed.[] The mixture is heated to drive the reaction to completion.
-
Purification: Following the reaction, the product is extracted and purified, often through vacuum distillation, to yield the final Cloperastine base.
-
Salt Formation (Optional): For pharmaceutical use, the Cloperastine base is often converted to a salt, such as Cloperastine hydrochloride or fendizoate, by reacting it with the corresponding acid in a suitable solvent.[6]
Pharmacodynamics and Mechanism of Action
Cloperastine's efficacy stems from a multifaceted mechanism of action, targeting both central and peripheral pathways involved in the cough reflex.[10] It is distinguished from many other antitussives by its combination of effects.
-
Central Antitussive Action: The primary mechanism is the suppression of the cough center located in the medulla oblongata of the brainstem.[10][11][12] By inhibiting neural signals in this region, it reduces the frequency and intensity of the cough reflex. Unlike opioids, it achieves this without significant narcotic effects or depression of the respiratory center.[1][4]
-
Antihistaminic Activity: Cloperastine is a potent histamine H1 receptor antagonist (Kᵢ = 3.8 nM).[7][][10] This action is particularly beneficial in coughs with an allergic component, as it blocks histamine-induced bronchoconstriction and inflammation.[1][11]
-
Anticholinergic Activity: The drug exhibits anticholinergic properties, which contribute to its therapeutic effect by reducing mucus secretion in the airways and promoting bronchial muscle relaxation.[10][11] This helps to decrease peripheral stimuli that can trigger a cough.
-
Other Receptor Interactions: Studies have identified other activities that may contribute to its antitussive effects, including being a ligand for the σ₁ receptor (Kᵢ = 20 nM) and a blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][13] The blockade of GIRK channels may enhance GABA release, contributing to its respiratory-improving effects.[13]
Preclinical Development
The foundational preclinical work established Cloperastine's efficacy and safety profile, frequently comparing it to the gold standard at the time, codeine.
Key Preclinical Findings:
-
Antitussive Efficacy: In guinea pigs, Cloperastine demonstrated superior efficacy in suppressing cough induced by mechanical stimulation of the trachea, with its effect being 1.9 times greater than that of codeine.[1] It was also effective against cough induced by chemical irritants like ammonia (NH₃) and citric acid vapor.[1]
-
Site of Action: Studies in dogs and cats confirmed that Cloperastine's action was specific to the cough center, with no interference with the respiratory center, a significant advantage over narcotic antitussives.[1]
-
Bronchorelaxant and Antihistaminic Effects: In vitro and in vivo experiments in guinea pigs confirmed its dual activity. It relaxed bronchial musculature tightened by acetylcholine and histamine and antagonized histamine aerosol-induced bronchospasm.[1][14]
-
Safety and Toxicology: Cloperastine showed good toxicological characteristics and, importantly, no potential for addiction or dependency.[1]
Table 1: Summary of Key Preclinical Efficacy Data
| Experimental Model | Species | Outcome Measure | Result | Reference |
| Mechanical Tracheal Stimulation | Guinea Pig | Cough Suppression | 1.9x more potent than codeine | [1] |
| Citric Acid Vapor Inhalation | Guinea Pig | Reduction in Cough Fits | Activity similar to codeine | [1] |
| Histamine Aerosol Challenge | Guinea Pig | Bronchospasm Inhibition | Demonstrated significant antihistaminic effect | [1] |
| Acetylcholine-induced Contraction | Guinea Pig (Tracheal Chain) | Muscle Relaxation | Demonstrated bronchorelaxant effect | [1] |
Experimental Protocol: Cough Induction by Mechanical Stimulation in Guinea Pigs [1]
-
Animal Model: Healthy adult guinea pigs are used.
-
Anesthesia: Animals are lightly anesthetized to permit the insertion of the stimulating instrument without causing distress.
-
Stimulation: A fine, flexible nylon bristle or similar mechanical probe is inserted into the trachea. The probe is gently moved to touch the tracheal mucosa, specifically the carina, which is highly sensitive and reliably induces a cough reflex.
-
Drug Administration: Animals are divided into groups. The control group receives a vehicle (e.g., saline), the test group receives Cloperastine (administered orally or intraperitoneally), and a positive control group receives codeine at various doses.
-
Measurement: After a set period for drug absorption (e.g., 30-60 minutes), the mechanical stimulation is repeated. The number of coughs produced in response to the stimulus is counted.
-
Analysis: The reduction in the number of coughs in the drug-treated groups compared to the vehicle control group is calculated to determine the percentage of inhibition and establish a dose-response curve.
References
- 1. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacological and clinical overview of cloperastine in treatment of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CLOPERASTINE | 3703-76-2 [chemicalbook.com]
- 6. CN113651772A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Cloperastine - Wikipedia [en.wikipedia.org]
- 9. CN104529943A - Industrial preparation method of cloperastine - Google Patents [patents.google.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 12. What is Cloperastine Fendizoate used for? [synapse.patsnap.com]
- 13. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cloperastine Hydrochloride: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloperastine, a centrally and peripherally acting antitussive agent, exerts its pharmacological effects through modulation of multiple molecular targets. This document provides a comprehensive technical overview of the receptor binding affinity of Cloperastine Hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanism of action. This guide summarizes quantitative binding data, outlines detailed experimental methodologies for assessing receptor affinity, and presents visual representations of relevant signaling pathways and experimental workflows.
Introduction
Cloperastine is a non-narcotic cough suppressant with a multifaceted mechanism of action.[1][2] Its therapeutic effects are attributed to its interaction with several key receptors and ion channels, leading to both central suppression of the cough reflex and peripheral effects such as antihistaminic and anticholinergic activities.[1][2] A thorough understanding of its receptor binding profile is crucial for elucidating its complete pharmacological spectrum, including both therapeutic actions and potential side effects. This guide consolidates the available quantitative data on Cloperastine's binding affinity for its primary and secondary targets, providing a foundational resource for further research and development.
Quantitative Receptor Binding Affinity
The binding affinity of this compound has been quantified for several receptors and ion channels. The following table summarizes the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), providing a comparative view of its potency at these targets.
| Target | Parameter | Value | Reference(s) |
| Sigma-1 (σ₁) Receptor | Kᵢ | 20 nM | [3] |
| Histamine H1 Receptor | Kᵢ | 3.8 nM | [3] |
| G protein-coupled inwardly-rectifying potassium (GIRK) Channels | IC₅₀ | 1 µM | [2] |
| Muscarinic Acetylcholine Receptors | IC₅₀ | < 100 nM | [4] |
| hERG K⁺ Channels | IC₅₀ | 0.027 µM | [5] |
Signaling Pathways
Cloperastine's interaction with its target receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with the principal receptors modulated by Cloperastine.
Experimental Protocols
The determination of receptor binding affinity is paramount in drug discovery. The following sections detail the generalized experimental methodologies employed to ascertain the binding parameters of compounds like Cloperastine.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays can be conducted in competitive or saturation formats.
4.1.1. Membrane Preparation
-
Tissue/Cell Homogenization: The tissue (e.g., guinea pig brain for σ₁ receptors, bovine cerebral cortex for H₁ and muscarinic receptors) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
4.1.2. Competitive Binding Assay (for Kᵢ determination)
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors, [³H]pyrilamine for H₁ receptors, or [³H]N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (Cloperastine) are incubated with the prepared cell membranes.
-
Equilibrium: The incubation is carried out for a sufficient duration (e.g., 60-120 minutes) at a specific temperature (e.g., 25-37°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competitor. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Electrophysiological Assays
Electrophysiological techniques, such as patch-clamp, are employed to measure the functional effects of a drug on ion channel activity.
4.2.1. Cell Preparation
-
Cell Culture: A suitable cell line (e.g., HEK293 cells) is transiently or stably transfected to express the ion channel of interest (e.g., GIRK channels or hERG channels).
-
Plating: Cells are plated onto coverslips for electrophysiological recording.
4.2.2. Patch-Clamp Recording (for IC₅₀ determination of channel blockers)
-
Whole-Cell Configuration: The whole-cell patch-clamp configuration is established to record the macroscopic currents flowing through the ion channels.
-
Solution Exchange: The cells are perfused with an external solution containing the appropriate ions to isolate the current of interest. A baseline recording is obtained.
-
Drug Application: Increasing concentrations of the test compound (Cloperastine) are applied to the cell via the perfusion system.
-
Current Measurement: The effect of each concentration on the channel current is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. A concentration-response curve is then plotted, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.
Conclusion
This compound exhibits a complex pharmacological profile, characterized by high-affinity binding to histamine H1 and sigma-1 receptors, and moderate inhibitory activity at muscarinic receptors, GIRK channels, and hERG K⁺ channels. This polypharmacology likely contributes to its antitussive efficacy as well as its side-effect profile. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development, facilitating a deeper understanding of Cloperastine's mechanism of action and informing the design of future studies.
References
- 1. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of Cloperastine Hydrochloride
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Cloperastine Hydrochloride
Introduction
This compound, a piperidine derivative, is a centrally acting antitussive agent utilized in the treatment of cough.[1][2] First introduced in Japan in 1972, its clinical application has expanded to various countries in Europe and Asia.[3] Cloperastine exerts its cough-suppressant effect by acting on the cough center in the medulla oblongata, but it is also distinguished by its additional antihistaminic and mild bronchorelaxant properties.[1][4][5] Unlike opioid-based antitussives, it does not depress the respiratory center or carry a risk of addiction.[1][6] This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics, metabolism, and relevant experimental methodologies for cloperastine, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of cloperastine describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
Absorption
Cloperastine is rapidly absorbed following oral administration.[1] The initial therapeutic response is typically observed within 20 to 30 minutes of ingestion.[1][6] A single oral dose has a duration of action of approximately 3 to 4 hours.[1][6]
Studies in healthy Chinese subjects have shown that food does not have a significant effect on the absorption of cloperastine. Peak plasma concentrations (Tmax) are generally reached between 1 and 1.5 hours after administration.[6][7]
Distribution
Following absorption, cloperastine is distributed to various tissues. Eight hours after administration, the drug is still detectable in plasma and for about six hours in tissues and parenchyma.[1] The highest concentration of the drug is found in the liver, reaching its peak within two hours of ingestion.[1][4] Specific data on the volume of distribution and protein binding percentages are not extensively detailed in the available literature.
Metabolism
Cloperastine undergoes extensive hepatic metabolism.[1] The primary metabolic pathway is mediated by the cytochrome P450 (CYP) enzyme system.[][9]
-
Primary Pathway: The main enzyme responsible for cloperastine metabolism is CYP2D6 .[] This isoenzyme converts cloperastine into its principal metabolite, desmethyl loperastine, which possesses weak antihistamine activity.[]
-
Secondary Pathways: Other cytochrome P450 isoenzymes, such as CYP3A4 and CYP2C19 , are also involved in its metabolism to a lesser extent.[]
-
Further Metabolism: The resulting metabolites undergo further metabolic processes, with glucuronoconjugation being a key elimination pathway.[1][4]
Excretion
Cloperastine and its metabolites are completely metabolized and eliminated from the body within 24 hours of administration.[1][6] Excretion occurs through two primary routes:
-
Renal Excretion: Metabolites are eliminated primarily through the kidneys in the urine.[1][4]
-
Biliary Excretion: A portion of the metabolites is also eliminated in the bile.[1][4]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key quantitative pharmacokinetic data for this compound derived from a single-dose bioequivalence study in healthy adult subjects.[6][10]
Table 1: Pharmacokinetic Parameters of Cloperastine (10 mg Single Dose) in Healthy Chinese Adults
| Parameter | Fasting State (n=25) | Postprandial State (n=30) |
| Cmax (ng/mL) | 2.58 ± 0.45 | 2.22 ± 0.38 |
| Tmax (h) | 1.1 ± 0.4 | 1.9 ± 1.0 |
| AUC0–72h (h·ng/mL) | 14.00 ± 2.30 | 14.12 ± 1.76 |
| AUC0–∞ (h·ng/mL) | 14.73 ± 2.45 | 14.65 ± 1.83 |
| t1/2 (h) | 5.8 ± 1.3 | 6.6 ± 1.2 |
| Data adapted from Luo HY, et al. (2022). Values are presented as mean ± standard deviation.[6][10] |
Table 2: Summary of Cloperastine Administration and Onset of Action
| Parameter | Value | Reference |
| Therapeutic Dose (Adults) | 10–20 mg, three times daily | [1][6] |
| Onset of Action | 20–30 minutes | [1][6] |
| Duration of Single Dose | 3–4 hours | [1][6] |
Experimental Protocols
The data presented above were largely derived from well-controlled clinical trials. The methodology outlined below is based on the protocol for a bioequivalence study of cloperastine tablets.[6][10]
Study Design: Bioequivalence Trial
-
Design: A single-center, randomized, open-label, two-cycle, self-crossover Phase I clinical trial was conducted.[11][10]
-
Population: The study enrolled 60 healthy Chinese subjects, who were allocated to either a fasting (n=28) or postprandial (n=32) cohort.[2][6]
-
Dosing: Subjects received a single oral dose of 10 mg of either the test (T) or reference (R) cloperastine preparation in each study period, separated by a washout period.
-
Objective: To compare the pharmacokinetic profiles, assess bioequivalence, and evaluate the safety of the two preparations.
Sample Collection and Analysis
-
Blood Sampling: Whole blood samples were collected at specific time points before and up to 72 hours after drug administration.[2][6] Key collection times were designed to capture the peak concentration range (1.5–4 hours).[6]
-
Analytical Method: Plasma concentrations of cloperastine were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for determining drug concentrations in biological matrices.[2]
Pharmacokinetic Analysis
-
Model: A non-compartment model was used for the pharmacokinetic analysis.[6]
-
Software: WinNonlin software (Version 8.3) was utilized to calculate the pharmacokinetic parameters.[6]
-
Parameters: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the plasma concentration-time curves.[6] The area under the plasma concentration-time curve from time zero to 72 hours (AUC0–72h) and to infinity (AUC0–∞) were calculated.[6]
Visualizations: Pathways and Workflows
Metabolic Pathway of Cloperastine
Caption: Metabolic cascade of Cloperastine via CYP450 enzymes.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical cloperastine pharmacokinetic clinical trial.
Drug Interactions
The metabolic profile of cloperastine suggests a potential for drug-drug interactions.
-
CYP450 Interactions: Co-administration with drugs that are strong inhibitors or inducers of CYP2D6 or CYP3A4 could alter the plasma concentrations of cloperastine, potentially affecting its efficacy and safety profile.[][9]
-
CNS Depressants: Concurrent use with other central nervous system depressants, such as alcohol or benzodiazepines, may potentiate the sedative effects of cloperastine, leading to increased drowsiness.[9]
-
Anticholinergic Drugs: The mild anticholinergic properties of cloperastine could be exacerbated when taken with other anticholinergic medications, increasing the risk of side effects like dry mouth, constipation, and urinary retention.[9]
Conclusion
This compound is an effective antitussive agent that is rapidly absorbed and extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme. It is eliminated through both renal and biliary pathways within 24 hours. Recent pharmacokinetic studies have provided clear data on its behavior in humans, demonstrating no significant food effect on its absorption. The detailed metabolic pathways and experimental protocols outlined in this guide offer a solid foundation for further research and development. Future investigations could focus on characterizing the full profile of metabolites and exploring the pharmacogenetics related to CYP2D6 polymorphisms to further refine its clinical application.
References
- 1. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloperastine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cloperastine Hydrochloride: A Technical Guide on Central Nervous System Activity and Side Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloperastine hydrochloride is a non-opioid antitussive agent with a multifaceted pharmacological profile. While its primary therapeutic action is the suppression of the cough reflex via a central mechanism, its activity extends to several other central nervous system (CNS) targets, which contribute to both its efficacy and its side effect profile. This technical guide provides an in-depth analysis of the CNS activity of cloperastine, detailing its molecular targets, summarizing quantitative pharmacological data, outlining key experimental protocols for its evaluation, and discussing the resultant CNS side effects.
Central Nervous System (CNS) Activity and Mechanism of Action
Cloperastine's primary antitussive effect originates from its action on the cough center in the medulla oblongata, where it elevates the threshold of the cough reflex.[1][2][3][4] Unlike opioid-based antitussives, it achieves this without significant depression of the respiratory center.[4][5] The precise molecular mechanisms are complex and involve interactions with multiple CNS targets.
Key Molecular Targets:
-
Sigma-1 (σ₁) Receptor Agonism: Cloperastine is a potent ligand and likely agonist of the σ₁ receptor.[6][7] The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various signaling pathways, including calcium signaling and ion channel function, which may play a role in its central antitussive effect.[8]
-
Histamine H1 Receptor Antagonism: The drug exhibits significant antihistaminic activity by acting as an antagonist or inverse agonist at H1 receptors.[1][2][5][6] This action is particularly relevant for coughs with an allergic component but also contributes significantly to its primary CNS side effect, sedation.[1][9]
-
G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channel Blockade: Cloperastine is a potent blocker of GIRK channels.[6][10] By blocking these channels in presynaptic terminals, it can enhance the release of neurotransmitters like GABA, which has an inhibitory effect on neuronal networks, potentially contributing to the suppression of cough-related neural circuits.[11]
-
Anticholinergic Activity: The molecule possesses mild anticholinergic properties, which can reduce mucus secretion in the airways.[1][2][3] This action may also contribute to some of its CNS and peripheral side effects, such as dry mouth and drowsiness.[2][3]
Signaling Pathway for CNS Activity
The following diagram illustrates the proposed signaling pathways through which cloperastine exerts its central antitussive and other CNS effects.
Quantitative Pharmacological Data
The affinity and potency of cloperastine at its various molecular targets have been quantified in several studies. This data is crucial for understanding its pharmacological profile.
| Parameter | Target | Value | Species/System | Reference |
| Binding Affinity (Ki) | Sigma-1 (σ₁) Receptor | 20 nM | Not Specified | [6][10] |
| Histamine H1 Receptor | 3.8 nM | Not Specified | [6][10] | |
| Inhibitory Conc. (IC₅₀) | GIRK Channels | 1 µM | HEK Cells | [11] |
| Relative Potency | Antitussive Effect | 1.9x Codeine | Guinea Pig | [5] |
| Acute Toxicity (LD₅₀) | Oral (as fendizoate) | >2000 mg/kg | Rat, Mouse | [5] |
| Intraperitoneal (as HCl) | >1000 mg/kg | Rat, Mouse | [5] |
CNS Side Effects
The CNS side effects of cloperastine are directly linked to its mechanism of action, particularly its potent antihistaminic and anticholinergic activities.
Commonly Reported CNS Side Effects:
-
Confusion (less common)[12]
The incidence of these side effects is generally low, and cloperastine is considered to have a favorable tolerability profile compared to opioid antitussives.[1][5] Studies on levocloperastine, the levorotatory isomer, suggest it may have a reduced incidence of CNS side effects compared to the racemic mixture.[14] Overdose can lead to more severe CNS effects, including an anticholinergic syndrome and, in rare cases, movement disorders.[15][16]
Relationship Between Mechanism and Side Effects
The following diagram illustrates the logical flow from cloperastine's receptor interactions to its observed CNS side effects.
Key Experimental Protocols
The characterization of cloperastine's CNS activity has relied on a range of in vitro, in vivo, and clinical methodologies.
4.1 Preclinical Protocols
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of cloperastine for its target receptors (e.g., σ₁, H1).
-
Methodology: Competitive binding assays are performed using cell membrane preparations expressing the receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of cloperastine. The concentration of cloperastine that displaces 50% of the radioligand (IC₅₀) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
-
In Vivo Antitussive Models:
-
Objective: To assess the antitussive efficacy of cloperastine.
-
Methodology: Guinea pigs are commonly used. Cough is induced by a chemical irritant (e.g., nebulized citric acid or ammonia vapor) or by mechanical stimulation of the trachea.[5] Animals are pre-treated with cloperastine, a vehicle control, or a comparator drug (e.g., codeine). The number of coughs is counted over a specified period, and the percentage reduction in cough frequency is calculated to determine efficacy.[5]
-
-
Electrophysiology (Patch Clamp):
-
Objective: To measure the effect of cloperastine on ion channel function and neuronal activity.
-
Methodology: For GIRK channel activity, whole-cell patch clamp recordings are performed on cells engineered to express the channels (e.g., HEK cells).[11] The effect of cloperastine on channel currents is measured to determine IC₅₀. To assess effects on neuronal networks, brain slice preparations (e.g., containing the locus coeruleus) are used. Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded to measure changes in GABAergic transmission following cloperastine application.[11]
-
4.2 Clinical Trial Protocols
-
Efficacy and Safety Assessment:
-
Objective: To evaluate the therapeutic efficacy and tolerability of cloperastine in patients.
-
Methodology: Double-blind, randomized, controlled trials are the gold standard. Patients with cough from a specific etiology (e.g., upper respiratory tract infection, chronic bronchopneumonia) are randomized to receive cloperastine or a control (placebo or an active comparator like codeine).[5] Efficacy is assessed using objective measures (cough frequency) and subjective patient-reported outcomes (cough severity scores, impact on sleep). Safety and side effects are systematically recorded using questionnaires and clinical observation throughout the study.[5]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical to clinical evaluation of a CNS-acting drug like cloperastine.
Conclusion
This compound is an effective centrally acting antitussive with a well-defined, multi-target mechanism of action. Its activity as a sigma-1 receptor agonist, histamine H1 antagonist, and GIRK channel blocker collectively contributes to its therapeutic effect. The primary CNS side effects, namely sedation and dizziness, are predictable consequences of its potent H1 receptor blockade and anticholinergic properties. For drug development professionals, cloperastine serves as an important example of a non-opioid antitussive, offering a balance of efficacy and a generally favorable safety profile, with its levorotatory isomer presenting a potential pathway for further reducing CNS-related adverse events. A thorough understanding of its complex pharmacology is essential for its appropriate clinical use and for the development of future antitussive agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloperastine - Wikipedia [en.wikipedia.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. H1 antagonist - Wikipedia [en.wikipedia.org]
- 10. Cloperastine Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 11. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. What are the side effects of Cloperastine Fendizoate? [synapse.patsnap.com]
- 14. aesculapius.it [aesculapius.it]
- 15. Cloperastine overdose and misuse - AdisInsight [adisinsight.springer.com]
- 16. Clinical Practice Guidelines : Antihistamine poisoning [rch.org.au]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cloperastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Cloperastine Hydrochloride in pharmaceutical formulations. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides comprehensive experimental protocols, system suitability criteria, and method validation data to facilitate its implementation in a laboratory setting.
Introduction
This compound, chemically known as 1-[2-[(p-chloro-α-phenylbenzyl)oxy]ethyl]piperidine hydrochloride, is an antitussive agent with antihistaminic and central nervous system depressant properties.[1] It is utilized in the symptomatic treatment of cough.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document outlines a validated HPLC method for the quantification of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been established for the analysis of this compound:
| Parameter | Recommended Conditions |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Luna C18, ZORBAX ECLIPSE Plus-C18, Hypersil BDS C18)[1][2] |
| Mobile Phase | Isocratic mixture of 5 mM Phosphate Buffer (pH 6.5) and Acetonitrile (60:40 v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Detection | UV at 262 nm |
| Run Time | Approximately 10 minutes[2] |
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Solutions
Mobile Phase Preparation (5 mM Phosphate Buffer, pH 6.5):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 5 mM solution.
-
Adjust the pH to 6.5 using dilute orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 60:40 ratio.
-
Degas the mobile phase by sonication or other suitable means before use.
Standard Solution Preparation (Example Concentration: 50 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute 5 mL of this stock solution to 50 mL with the mobile phase to obtain a final concentration of 50 µg/mL.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection.
HPLC Analysis Workflow
Caption: Workflow for the HPLC quantification of this compound.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis.[4] A standard solution should be injected multiple times, and the following parameters should be within the specified limits.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for replicate injections |
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][3] The key validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing a series of this compound solutions at different concentrations.
| Parameter | Result |
| Concentration Range | 40 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.999[5] |
Accuracy
The accuracy of the method was determined by recovery studies. Known amounts of this compound standard were spiked into a placebo mixture and analyzed.
| Spiked Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
| Precision Level | Parameter | Result |
| Repeatability | % RSD | < 2.0%[5] |
| Intermediate Precision | % RSD | < 2.0%[5] |
Limits of Detection (LOD) and Quantitation (LOQ)
The sensitivity of the method was determined by calculating the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
| Parameter | Result |
| LOD | 1.32 µg/mL |
| LOQ | 4.01 µg/mL |
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in pharmaceutical dosage forms. The method is simple, accurate, and precise, and it meets all the requirements for a routine quality control analysis. The provided experimental protocols and validation data can be used as a starting point for the implementation of this method in a laboratory setting.
References
- 1. HPLC Simultaneous Separation and Micro-determination of Cloperastine fendizoate, Methyl parahydroxybenzoic acid and Propyl parahydroxybenzoic acid in their Anti-cough Suspension Pharmaceutical Formulation [ejchem.journals.ekb.eg]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for Studying Cloperastine Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloperastine hydrochloride is a widely used antitussive agent with a multifaceted mechanism of action. Beyond its well-established cough-suppressing effects, recent studies have highlighted its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the efficacy of this compound. The protocols for two primary models are described: the citric acid-induced cough model in guinea pigs for assessing antitussive activity and the lipopolysaccharide (LPS)-induced sepsis model in mice for evaluating anti-inflammatory effects. Quantitative data from preclinical studies are summarized, and key signaling pathways are visualized to provide a comprehensive resource for researchers.
Antitussive Efficacy: Citric Acid-Induced Cough Model in Guinea Pigs
The citric acid-induced cough model in guinea pigs is a standard and reliable method for evaluating the efficacy of antitussive drugs.[1] Citric acid aerosol acts as a tussigenic stimulus, inducing a cough reflex that can be quantified.
Experimental Protocol
1.1. Animals:
-
Male Hartley guinea pigs weighing 300-450 g are commonly used.[2][3] Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
1.2. Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Nebulizer (ultrasonic or jet)
-
Whole-body plethysmography chamber or a transparent chamber for observation[3][4]
-
Sound recording and analysis equipment (optional, for more detailed cough analysis)[4]
1.3. Procedure:
-
Acclimatization to Chamber: Individually place each guinea pig in the experimental chamber for a period of acclimatization (e.g., 10-15 minutes) before cough induction.
-
Drug Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A common pre-treatment time is 30-60 minutes before exposure to the citric acid aerosol.[4]
-
Cough Induction: Expose the animals to an aerosol of 0.4 M citric acid for a defined period, typically 3-7 minutes.[3][4] The nebulizer flow rate should be consistent across all experimental groups.
-
Observation and Quantification: The primary endpoint is the number of coughs, which can be counted by trained observers during the exposure and for a subsequent observation period (e.g., 10-15 minutes in total).[2][4] Coughs are characterized by a forceful expiratory effort with a distinct sound. For more detailed analysis, record the cough sounds and analyze them for frequency, latency to the first cough, and intensity.[4]
-
Data Analysis: Express the antitussive effect as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated control group.
Quantitative Data Summary
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route of Administration | Efficacy Measurement | Result | Reference |
| Guinea Pig (Citric Acid-Induced Cough) | Cloperastine | 6 | p.o. | Reduction in cough count | No significant reduction | [4] |
| 12 | p.o. | Reduction in cough count | ~70% decrease | [4] | ||
| 24 | p.o. | Reduction in cough count | ~70% decrease | [4] | ||
| Codeine (comparator) | 12 | p.o. | Reduction in cough count | ~70% decrease | [4] | |
| 24 | p.o. | Reduction in cough count | ~70% decrease | [4] | ||
| Guinea Pig (Tracheal Mechanical Stimulus) | Cloperastine | Not specified | Not specified | Antitussive effect | 1.9 times greater than codeine | [5] |
Signaling Pathway and Experimental Workflow
The antitussive effect of this compound is multifactorial, involving a central action on the cough center in the medulla oblongata, as well as peripheral antihistaminic (H1 receptor blockade) and anticholinergic (muscarinic receptor blockade) effects.[5][6][7]
Caption: Multifaceted antitussive mechanism of this compound.
Caption: Experimental workflow for the citric acid-induced cough model.
Anti-inflammatory Efficacy: Lipopolysaccharide (LPS)-Induced Sepsis Model in Mice
The LPS-induced sepsis model is a widely used acute inflammatory model to study the systemic inflammatory response and to screen for anti-inflammatory drugs.[8][9][10] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory cascade, leading to the release of pro-inflammatory cytokines like Interleukin-6 (IL-6).
Experimental Protocol
2.1. Animals:
-
C57BL/6 or other appropriate mouse strains are commonly used.[9] Animals should be housed in a controlled environment.
2.2. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
ELISA kits for cytokine measurement (e.g., IL-6, TNF-α)
2.3. Procedure:
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) at the desired doses. A typical pre-treatment time is 1-4 hours before LPS challenge.[9][11]
-
Induction of Sepsis: Inject a single dose of LPS (i.p.). The dose of LPS can vary depending on the desired severity of the inflammatory response and should be optimized in preliminary studies (a range of 0.01 to 2 mg/kg is often used).[8]
-
Monitoring: Monitor the animals for clinical signs of sepsis, such as lethargy, piloerection, and changes in body temperature. For survival studies, monitor animals for a longer period (e.g., up to 72 hours).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 1.5-24 hours), collect blood samples via cardiac puncture or other appropriate methods.[8][11] Euthanize the animals and collect tissues (e.g., lungs, liver) for further analysis.
-
Cytokine Analysis: Prepare serum or plasma from the blood samples. Measure the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels and survival rates between the Cloperastine-treated groups and the vehicle-treated control group.
Quantitative Data Summary
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route of Administration | Efficacy Measurement | Result | Reference |
| Mouse (LPS-Induced Sepsis) | Cloperastine | 0.5 | i.p. | Serum IL-6 levels | Significant reduction | [11] |
| 0.5 | i.p. | Lung IL-6 levels | Significant reduction | [12] | ||
| 0.5 | i.p. | Survival rate (lethal LPS dose) | Increased survival | [12] |
Signaling Pathway and Experimental Workflow
Cloperastine has been shown to exert its anti-inflammatory effects by modulating the Akt/GSK3/Nrf2 signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like IL-6.[12]
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. florajournal.com [florajournal.com]
- 2. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. inotiv.com [inotiv.com]
- 9. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloperastine Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperastine hydrochloride is a centrally acting antitussive agent that also exhibits anti-inflammatory and neuroprotective properties. Its multifaceted mechanism of action, which includes sigma-1 receptor agonism, G-protein-coupled inwardly rectifying potassium (GIRK) channel blockade, and histamine H1 receptor antagonism, makes it a compound of significant interest for preclinical research in various disease models. These application notes provide detailed protocols for the administration of this compound in mice to investigate its therapeutic potential.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in mice, compiled from various preclinical studies.
Table 1: Dosage and Administration Routes for Various Effects
| Therapeutic Area | Effect Studied | Mouse Model | Dosage Range | Administration Route | Reference(s) |
| Antitussive | Reduction in cough frequency | Citric acid-induced cough | 10 - 30 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.) | [1][2] |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Lipopolysaccharide (LPS)-induced sepsis | 20 mg/kg | Intraperitoneal (i.p.) | [3][4][5] |
| Neuroprotection | Amelioration of memory impairment | Scopolamine-induced amnesia | 10 - 30 mg/kg | Subcutaneous (s.c.) | [6][7][8] |
| Neurodevelopmental | Improvement of breathing abnormalities | Rett Syndrome (Mecp2-null) | 30 mg/kg | Intraperitoneal (i.p.) | [1] |
Table 2: Toxicological Data
| Compound | Species | LD50 (Oral) | LD50 (Intraperitoneal) | Reference(s) |
| Cloperastine Fendizoate | Mouse | > 2000 mg/kg | - | [9] |
| This compound | Mouse | Not specified | > 1000 mg/kg | [9] |
Experimental Protocols
Protocol 1: Evaluation of Antitussive Activity (Citric Acid-Induced Cough Model)
This protocol details the procedure for inducing cough in mice using citric acid and assessing the antitussive effects of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Citric acid solution (0.1 M)
-
Whole-body plethysmography chamber equipped with a nebulizer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate mice to the plethysmography chamber for at least 30 minutes for 2-3 days prior to the experiment.
-
Cloperastine Administration:
-
Prepare a fresh solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and an injection volume of 10 mL/kg.
-
Administer the calculated dose of this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30-60 minutes before the citric acid challenge. A vehicle control group should receive an equivalent volume of saline.
-
-
Cough Induction:
-
Place a single mouse in the whole-body plethysmography chamber.
-
Nebulize the 0.1 M citric acid solution into the chamber for a period of 3-5 minutes.
-
-
Data Acquisition and Analysis:
-
Record the characteristic explosive breathing sounds indicative of coughs for a defined period (e.g., 5-10 minutes) following the cessation of citric acid nebulization.
-
The number of coughs for each mouse is counted and compared between the cloperastine-treated and vehicle control groups. A significant reduction in the number of coughs in the treated group indicates an antitussive effect.
-
Protocol 2: Assessment of Anti-Inflammatory Effects (LPS-Induced Systemic Inflammation Model)
This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS) and the evaluation of the anti-inflammatory properties of this compound.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Syringes and needles for administration
-
Equipment for sample collection (e.g., cardiac puncture for blood, tissue homogenization)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Preparation of Reagents:
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose at 10 mL/kg injection volume).
-
Prepare a fresh solution of this compound in sterile saline.
-
-
Cloperastine Pre-treatment:
-
Administer the desired dose of this compound (e.g., 20 mg/kg) via i.p. injection.
-
The control group should receive an equivalent volume of saline.
-
-
Induction of Inflammation:
-
One hour after cloperastine administration, induce systemic inflammation by injecting LPS (e.g., 1 mg/kg) via i.p. injection.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture to obtain serum or plasma.
-
Harvest tissues of interest (e.g., lungs, liver, brain) and either snap-freeze in liquid nitrogen or homogenize for further analysis.
-
-
Analysis of Inflammatory Markers:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum/plasma or tissue homogenates using ELISA kits according to the manufacturer's instructions.
-
A significant reduction in cytokine levels in the cloperastine-treated group compared to the LPS-only group indicates an anti-inflammatory effect.
-
Protocol 3: Investigation of Neuroprotective Effects (Scopolamine-Induced Memory Impairment Model)
This protocol outlines the procedure for inducing memory impairment in mice with scopolamine and assessing the potential neuroprotective effects of this compound using behavioral tests like the Morris water maze or Y-maze.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Sterile saline
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Syringes and needles for administration
Procedure:
-
Drug Preparation:
-
Dissolve scopolamine hydrobromide in sterile saline.
-
Prepare a fresh solution of this compound in sterile saline.
-
-
Cloperastine Administration:
-
Administer the desired dose of this compound (e.g., 10 or 30 mg/kg) via s.c. injection daily for a specified period (e.g., 7-14 days) before and/or during the behavioral testing period.
-
-
Induction of Memory Impairment:
-
Approximately 30 minutes before each behavioral test session, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a transient cholinergic deficit and memory impairment. The control group should receive saline.
-
-
Behavioral Testing (Example: Y-maze):
-
Place the mouse at the end of one arm of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation, defined as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100.
-
An increase in the percentage of spontaneous alternation in the cloperastine-treated group compared to the scopolamine-only group suggests an improvement in spatial working memory.
-
-
Data Analysis:
-
Compare the behavioral performance (e.g., latency, distance, number of correct choices) between the different treatment groups. A significant improvement in the performance of the cloperastine-treated group indicates a neuroprotective effect against scopolamine-induced cognitive deficits.
-
Visualization of Signaling Pathways
The multifaceted pharmacological profile of cloperastine involves interactions with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Antitussive Signaling Pathway of Cloperastine.
Caption: Anti-inflammatory Signaling Pathway of Cloperastine.
Caption: Experimental Workflow for Neuroprotection Studies.
References
- 1. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 4. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloperastine rescues impairment of passive avoidance response in mice prenatally exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. directivepublications.org [directivepublications.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Analysis of Cloperastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic techniques used for the analysis of Cloperastine Hydrochloride. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate the qualitative and quantitative analysis of this active pharmaceutical ingredient (API).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorption of ultraviolet radiation by the analyte.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| λmax | ~227 nm | Phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v) | [1] |
| λmax | ~261 nm | 0.1N HCl | [2] |
| Linearity Range | 3.0–30.0 μg mL⁻¹ | Ethanol | [3] |
| Linearity Range | 20 to 60µg/mL | 0.1N HCl | [2] |
Experimental Protocol: UV-Vis Spectrophotometric Assay of this compound Tablets
This protocol outlines the steps for the quantitative analysis of this compound in a tablet formulation.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
Mortar and pestle
-
This compound reference standard
-
This compound tablets
-
0.1 N Hydrochloric acid (HCl)
2. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 N HCl to obtain a concentration of 100 µg/mL.
3. Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with 0.1 N HCl and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the clear filtrate into a 100 mL volumetric flask and dilute to volume with 0.1 N HCl to obtain a theoretical concentration of 10 µg/mL.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the wavelength range of 200-400 nm.
-
Use 0.1 N HCl as the blank.
-
Record the absorption spectrum of a diluted standard solution to determine the wavelength of maximum absorbance (λmax), which is expected to be around 261 nm[2].
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
5. Calculation: Calculate the percentage of this compound in the tablets using the following formula:
% Assay = (Absorbance of Sample / Absorbance of Standard) × (Concentration of Standard / Concentration of Sample) × 100
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for the identification and characterization of this compound. The infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule.
Experimental Protocol: FT-IR Analysis using KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of solid this compound. Note that for hydrochloride salts, potassium chloride (KCl) may be a more suitable matrix to avoid halogen exchange reactions[4].
1. Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Pellet press with die
-
Infrared lamp
-
Analytical balance
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
2. Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the this compound sample to the mortar and mix thoroughly with the KBr by gentle grinding. The mixture should be homogenous.
-
Transfer the mixture to the pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
3. FT-IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or a blank KBr pellet.
-
The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups of this compound.
References
- 1. Development of chromatographic methods for the determination of genotoxic impurities in cloperastine fendizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Independent concentration extraction as a novel green approach resolving overlapped UV–Vis binary spectra and HPTLC-densitometric methods for concurrent determination of levocloperastine and chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jasco-global.com [jasco-global.com]
Application Notes and Protocols: Cloperastine Hydrochloride for Inducing Bronchorelaxation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Cloperastine Hydrochloride induces bronchorelaxation through a multi-faceted mechanism, primarily attributed to its peripheral activities:
-
Antihistaminic Effect (H1 Receptor Antagonism): Cloperastine acts as a histamine H1 receptor antagonist.[2] Histamine, a potent bronchoconstrictor released from mast cells during allergic responses, binds to H1 receptors on airway smooth muscle cells. This binding activates Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK), resulting in smooth muscle contraction. By blocking the H1 receptor, Cloperastine prevents this signaling cascade, leading to relaxation of the airway smooth muscle.
-
Anticholinergic Effect: Cloperastine also possesses anticholinergic properties, indicating it can block the action of acetylcholine.[1] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, induces bronchoconstriction by binding to muscarinic M3 receptors on airway smooth muscle cells. Similar to H1 receptor activation, M3 receptor stimulation activates the Gq/11-PLC-IP3/DAG pathway, increasing intracellular Ca2+ and causing muscle contraction. By antagonizing M3 receptors, Cloperastine inhibits acetylcholine-induced bronchoconstriction.
-
GIRK Channel Blockade: Cloperastine has been identified as a potent blocker of G protein-gated inwardly rectifying potassium (GIRK) channels.[2] The precise role of GIRK channels in airway smooth muscle relaxation is less defined. However, modulation of potassium channels can influence the membrane potential of smooth muscle cells, thereby affecting their contractility.
Data Presentation
As specific in vitro bronchorelaxation data for this compound is not extensively published, the following tables are presented as templates for organizing experimental results.
Table 1: Effect of this compound on Pre-contracted Guinea Pig Tracheal Rings
| Concentration of Cloperastine HCl (µM) | % Relaxation of Histamine-induced Contraction (Mean ± SEM) | % Relaxation of Acetylcholine-induced Contraction (Mean ± SEM) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 30 | ||
| 100 | ||
| EC50 (µM) |
Table 2: Antagonistic Effect of this compound on Histamine and Acetylcholine-induced Contractions
| Agonist | Agonist EC50 (µM) - Control | Agonist EC50 (µM) - With Cloperastine HCl (10 µM) | Fold Shift |
| Histamine | |||
| Acetylcholine |
Experimental Protocols
Protocol 1: Preparation of Isolated Guinea Pig Tracheal Rings
This protocol describes the standard method for isolating and preparing guinea pig tracheal rings for in vitro organ bath studies.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit buffer solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize a guinea pig using an approved method.
-
Immediately excise the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit buffer.
-
Carefully dissect away any adhering connective tissue and fat.
-
Cut the trachea into 3-4 mm wide rings.
-
Suspend each ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen.
-
Connect the upper hook to an isometric force transducer.
-
Apply an initial tension of 1.0 g to each ring and allow the tissues to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
Protocol 2: Evaluation of the Relaxant Effect of this compound
This protocol details the procedure for assessing the ability of this compound to relax pre-contracted tracheal rings.
Procedure:
-
After the equilibration period, induce a stable contraction in the tracheal rings using a submaximal concentration of a contractile agonist (e.g., 1 µM histamine or 1 µM acetylcholine).
-
Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.1 µM to 100 µM).
-
Record the relaxation response after each addition until a maximal response is observed or the concentration-response curve is complete.
-
Calculate the percentage of relaxation relative to the initial agonist-induced contraction.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol 3: Investigation of Antagonistic Properties of this compound
This protocol is designed to determine the antagonistic effect of this compound against histamine and acetylcholine.
Procedure:
-
Following equilibration, obtain a cumulative concentration-response curve for a contractile agonist (histamine or acetylcholine) in a control set of tracheal rings.
-
In a separate set of rings, pre-incubate the tissues with a fixed concentration of this compound (e.g., 10 µM) for 30 minutes.
-
In the presence of this compound, obtain a second cumulative concentration-response curve for the same contractile agonist.
-
Compare the EC50 values of the agonist in the absence and presence of this compound to determine the fold shift, which indicates the potency of the antagonism.
Visualizations
Signaling Pathways
Caption: Signaling pathways of Cloperastine-induced bronchorelaxation.
Experimental Workflow
References
Application Note: Determination of Cloperastine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cloperastine Hydrochloride in human plasma. Cloperastine is a widely used central antitussive agent, and its accurate quantification in biological matrices is essential for pharmacokinetic and bioequivalence studies.[1][2] The described protocol utilizes a simple liquid-liquid extraction (LLE) for sample preparation and employs diphenhydramine as a suitable internal standard (IS).[3][4] The method is validated over a linear range suitable for clinical research, demonstrating high precision, accuracy, and recovery.
Introduction
Cloperastine is an antitussive medication that acts on the cough center in the brainstem to reduce the cough reflex.[5][6] It also exhibits antihistaminic properties.[2][5] Unlike some other antitussives, it does not cause respiratory depression or addiction.[2] Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations in approximately 1 to 1.5 hours.[2][5] The development of a reliable analytical method is crucial for evaluating the pharmacokinetic profile of cloperastine in various formulations.[2] LC-MS/MS offers superior sensitivity and selectivity for quantifying drug concentrations in complex biological fluids like plasma. This note provides a comprehensive protocol for this purpose.
Experimental Protocols
Chemicals and Reagents
-
This compound (Reference Standard)
-
Diphenhydramine Hydrochloride (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[1]
-
Data System: Software for instrument control, data acquisition, and analysis.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Cloperastine HCl and Diphenhydramine HCl (IS) in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards & QC Samples: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
The sample preparation workflow is designed to efficiently extract the analyte and internal standard from the plasma matrix.
LC-MS/MS Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 5°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.1 - 4.0 kV[7] |
| Source Temperature | 150°C[7] |
| Desolvation Temp | 350 - 400°C[7] |
| Desolvation Gas Flow | 800 L/hr[7] |
| MRM Transitions | |
| Cloperastine | m/z 330.1 → 165.1 |
| Diphenhydramine (IS)| m/z 256.1 → 167.1 |
Method Validation Summary
The method was validated according to established guidelines. The results are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 50.0 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
| Intra-day Precision (RSD%) | < 10%[4] |
| Inter-day Precision (RSD%) | < 10%[4] |
| Accuracy (RE%) | Within ±15% |
| Extraction Recovery | > 85%[4] |
| Matrix Effect | Minimal and compensated by IS |
Application to Pharmacokinetic Studies
This validated method is suitable for determining the pharmacokinetic parameters of Cloperastine in human subjects. After oral administration, blood samples can be collected at various time points, processed, and analyzed using this protocol to generate concentration-time profiles.
Table 4: Typical Pharmacokinetic Parameters of Cloperastine
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak Concentration) | 1 - 1.5 h | [2][5] |
| t½ (Elimination Half-life) | ~23.0 ± 7.7 h | [2] |
| AUC₀₋∞ (Area Under the Curve) | ~81.0 ± 46.9 h·ng/mL |[2] |
Conclusion
The LC-MS/MS method presented provides a reliable, sensitive, and selective approach for the quantification of Cloperastine in human plasma. The simple extraction procedure and rapid chromatographic runtime make it highly suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.
References
- 1. Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Cloperastine,Chlorpheniramine and Psedoephedrine Concentrations in Human Plasma by LC-MS [chinjmap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Cloperastine Hydrochloride Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in-vivo dosage of cloperastine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its effects through a multi-faceted mechanism. It acts centrally on the cough center in the medulla oblongata to suppress the cough reflex.[1] Additionally, it possesses antihistaminic properties by blocking H1 receptors, exhibits anticholinergic activity that can reduce mucus secretion, and has local anesthetic effects.[1] Emerging research also indicates its role as a G-protein-coupled inwardly rectifying potassium (GIRK) channel blocker and a sigma-1 receptor ligand.[2][3]
Q2: What are the recommended starting dosages for in vivo studies?
A2: The appropriate dosage of this compound can vary significantly depending on the animal model and the research question. Based on published studies, a range of 1 mg/kg to 30 mg/kg has been used effectively. For instance, in a guinea pig model of cough, a therapeutic dose of 1 mg/kg has been reported to be effective.[4][5] In mouse models for conditions like Rett Syndrome or sepsis, dosages of 10 mg/kg and 30 mg/kg have been utilized.[3][6][7] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a white powder that is soluble in water, methanol, ethanol, and DMSO.[8] For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, it can be dissolved in sterile saline or phosphate-buffered saline (PBS).[9] If solubility is a concern, a vehicle solution such as 10% DMSO in saline or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[9] Always ensure the final solution is clear and free of precipitation before administration.
Q4: What are the potential side effects to monitor in animals?
A4: While generally well-tolerated, potential side effects of cloperastine at higher doses may include sedation, drowsiness, and anticholinergic effects like dry mouth.[10] It is crucial to monitor the animals for any signs of distress, changes in behavior, or adverse reactions following administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the prepared solution | The concentration of this compound exceeds its solubility in the chosen solvent or vehicle. The temperature of the solution may be too low. | Gently warm the solution and/or use sonication to aid dissolution.[9] If precipitation persists, consider using a co-solvent system like DMSO or preparing a more dilute solution. Always prepare fresh solutions before each experiment. |
| High variability in experimental results | Inconsistent drug administration (e.g., inaccurate volume, leakage from the injection site). Animal-to-animal variation in metabolism and drug response. | Ensure proper training in animal handling and injection techniques. Implement a strict, standardized protocol for drug preparation and administration. Increase the number of animals per group to improve statistical power. |
| Unexpected animal mortality | The administered dose is too high for the specific animal model, strain, or age. The vehicle used for dissolution is toxic at the administered volume. | Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Use the lowest effective dose. Ensure the vehicle and its volume are well-tolerated by the animals by administering a vehicle-only control. |
| Lack of a clear dose-response relationship | The selected dose range is too narrow or not centered around the effective concentration. Saturation of the drug's target or compensatory physiological responses. | Broaden the range of doses tested in your dose-response study. Investigate the pharmacokinetic and pharmacodynamic properties of cloperastine in your model to better understand its exposure-response relationship. |
Quantitative Data Summary
The following table summarizes dosages and administration routes from various in vivo studies.
| Animal Model | Species | Dosage | Administration Route | Observed Effect | Reference |
| Cough Model | Guinea Pig | 1 mg/kg | Not specified | Prolonged QT interval and MAP duration | [4][5] |
| Cough Model | Guinea Pig | 6, 12, or 24 mg/kg | Oral | Reduced cough frequency and intensity | [6] |
| Rett Syndrome Model | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Decreased apneas and breath frequency variation | [3][10] |
| Passive Avoidance Response | Mouse | 10 or 30 mg/kg | Subcutaneous (s.c.) | Ameliorated DES-induced impairment | [6] |
| Sepsis Model | Mouse | 0.5 - 10 mg/kg | Intraperitoneal (i.p.) | Reduced IL-6 levels and improved hypothermia | [7] |
| Esophageal Squamous Cell Carcinoma Xenograft | Mouse | 50 or 200 mg/kg | Gavage | Reduced tumor volume and weight | [2] |
Detailed Experimental Protocols
Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs
This protocol is adapted from studies investigating the antitussive effects of cloperastine.
1. Animal Model:
-
Male Hartley guinea pigs (300-350 g).
2. Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Citric acid solution (0.4 M in 0.9% saline)
-
Whole-body plethysmography chamber
-
Nebulizer
3. Experimental Procedure:
-
Acclimatize animals to the plethysmography chamber before the experiment.
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Administer this compound or vehicle control (e.g., orally) 60 minutes prior to cough induction.
-
Place the guinea pig in the plethysmography chamber.
-
Expose the animal to an aerosol of 0.4 M citric acid for a defined period (e.g., 10 minutes).
-
Record the number of coughs during the exposure and for a subsequent observation period.
-
Analyze the data to determine the effect of cloperastine on cough frequency and latency.
Protocol 2: LPS-Induced Sepsis Model in Mice
This protocol outlines a general procedure for investigating the anti-inflammatory effects of cloperastine in a sepsis model.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
2. Materials:
-
This compound
-
Vehicle (e.g., sterile 0.5% methylcellulose solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
3. Experimental Procedure:
-
Prepare fresh solutions of this compound and LPS.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
After a specific pretreatment time (e.g., 1 hour), induce sepsis by i.p. injection of LPS (e.g., 10 mg/kg).
-
Monitor animals for signs of sepsis, such as lethargy, piloerection, and changes in body temperature.
-
At a predetermined time point (e.g., 6 or 24 hours post-LPS), collect blood and/or tissues for analysis of inflammatory markers (e.g., IL-6, TNF-α) by ELISA or other methods.
-
In survival studies, monitor animals for a longer period (e.g., 7 days) and record mortality.
Visualizing Molecular Pathways and Workflows
Signaling Pathways
The multifaceted action of this compound involves modulation of key signaling pathways. Below are diagrams illustrating its proposed mechanisms.
Experimental Workflow
A well-defined experimental workflow is critical for the reproducibility of in vivo studies.
References
- 1. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Breathing abnormalities in a female mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cloperastine Hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cloperastine Hydrochloride.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common laboratory solvents?
| Solvent System | Concentration | Observations |
| Water | Very Soluble[1] | No quantitative data available |
| Methanol | Very Soluble[1] | No quantitative data available |
| Ethanol (95%) | Very Soluble[1] | No quantitative data available |
| Acetic Acid (100%) | Very Soluble[1] | No quantitative data available |
| Acetic Anhydride | Soluble[1] | No quantitative data available |
| DMSO | ≥ 73 mg/mL (199.27 mM)[2] | Fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[2] Sonication may be needed.[3] |
| DMSO | 250 mg/mL (682.46 mM)[4] | Ultrasonic assistance is noted to be required.[4] |
| PBS | 100 mg/mL (272.99 mM)[3] | Ultrasonic assistance is noted to be required.[3] |
| Co-solvent Systems for In Vivo Use | ||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.08 mg/mL (5.68 mM) | Clear solution[3] |
| 10% DMSO >> 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.68 mM) | Clear solution[3] |
| 10% DMSO >> 90% Corn Oil | ≥ 2.08 mg/mL (5.68 mM) | Clear solution[3] |
2. How does pH affect the solubility of this compound?
While specific quantitative data on the pH-solubility profile of this compound is not extensively documented in the provided search results, the solubility of its related salt, Levocloperastine fendizoate, is known to be pH-dependent, being more soluble at low pH and less soluble at high pH.[5] Given that Cloperastine is a basic compound (pKa of the strongest basic nitrogen is predicted to be 8.82), its hydrochloride salt would be expected to have higher solubility in acidic to neutral aqueous solutions.
3. I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?
Precipitation upon dilution of a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer is a common issue for many organic compounds. This is often due to the compound being poorly soluble in the final aqueous-organic solvent mixture. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the co-solvent concentration: If your experiment allows, you can try to increase the percentage of the organic co-solvent (like DMSO) in the final solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Use sonication: After dilution, sonicate the solution to help redissolve any precipitate.[3]
-
Gentle heating: Gently warming the solution may help to dissolve the precipitate. However, be cautious about the thermal stability of this compound.
-
Use of solubilizing agents: For in vivo formulations, the use of excipients like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) can significantly improve aqueous solubility.[3]
-
Prepare a fresh, lower concentration stock: Instead of diluting a high-concentration stock, try preparing a lower concentration stock solution directly in a solvent mixture that is more compatible with your final aqueous buffer.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Inconsistent results can often be traced back to issues with the preparation of the this compound solution.
-
Problem: The compound is not fully dissolved in the stock solution.
-
Solution: Ensure complete dissolution of your stock solution. Use of sonication is recommended, especially for higher concentrations in DMSO.[3] Visually inspect the solution for any particulate matter before use.
-
-
Problem: The compound precipitates out of solution during the experiment.
-
Solution: Refer to the troubleshooting guide for precipitation. Also, consider the stability of your final working solution over the time course of your experiment. It may be necessary to prepare fresh dilutions immediately before use.
-
Issue 2: Difficulty in preparing a stable aqueous solution for in vitro studies.
-
Problem: this compound crashes out of solution when added to cell culture media.
-
Solution:
-
Method: Prepare a high-concentration stock in 100% DMSO.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the final desired concentration. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Mix thoroughly after each dilution step.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced artifacts.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add fresh, anhydrous DMSO to the powder to achieve the desired concentration (e.g., 73 mg/mL).[2]
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved, resulting in a clear solution.[3]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Protocol 2: General Method for Solubility Determination by HPLC
This protocol provides a general workflow for determining the solubility of this compound in a specific solvent.
-
Equilibrium Saturation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Incubation: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid. A 0.22 µm filter is recommended.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method. A reverse-phase HPLC method with UV detection at 262 nm has been described for the quantification of this compound.
Signaling Pathways and Workflows
This compound is known to act as a sigma-1 (σ1) receptor agonist and a G-protein-coupled inwardly rectifying potassium (GIRK) channel blocker.[6][7] The following diagrams illustrate these mechanisms and a general experimental workflow.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting HPLC parameters for better Cloperastine Hydrochloride separation
Welcome to the technical support center for the HPLC analysis of Cloperastine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to assist with method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound is reverse-phase HPLC using a C18 column. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The detection wavelength is typically set around 227 nm or 262 nm.[1][2]
Q2: What are the key physicochemical properties of this compound to consider for HPLC method development?
A2: Cloperastine is a basic compound with a pKa of approximately 8.82.[3][4] This is a critical parameter to consider when selecting the mobile phase pH. To ensure good peak shape and retention, the mobile phase pH should be controlled and generally kept at least 2 pH units away from the analyte's pKa. For basic compounds like Cloperastine, a lower pH (e.g., pH 2.5-4) is often used to ensure the analyte is in its protonated, more polar form, leading to better interaction with the C18 stationary phase and symmetrical peak shapes.
Q3: My this compound peak is tailing. What are the common causes and how can I fix it?
A3: Peak tailing for basic compounds like Cloperastine is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[5][6][7] See the troubleshooting guide below for detailed steps on how to address this issue.
Q4: Can I use a different organic modifier than acetonitrile?
A4: Yes, methanol can also be used as an organic modifier. The choice between acetonitrile and methanol can affect the selectivity and resolution of the separation. Acetonitrile is generally a stronger solvent for reverse-phase HPLC and can lead to shorter retention times. It's recommended to evaluate both during method development to achieve the optimal separation.
Troubleshooting Guide: Poor Peak Shape (Tailing) for this compound
Peak tailing can compromise the accuracy and precision of your quantification. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving peak tailing in HPLC analysis.
Detailed Troubleshooting Steps:
-
Verify and Adjust Mobile Phase pH:
-
Issue: As a basic compound, Cloperastine can interact with acidic silanol groups on the column packing material, causing peak tailing.
-
Solution: Ensure the mobile phase pH is low enough to keep the Cloperastine molecule protonated and to suppress the ionization of silanol groups. A pH between 2.5 and 4.0 is generally recommended.[6] You can use buffers like phosphate or acetate to maintain a stable pH.
-
-
Check for Column Overload:
-
Issue: Injecting too much sample (mass overload) or too large of a volume can lead to peak distortion, including tailing.[8]
-
Solution: Prepare and inject a sample at a lower concentration. If the peak shape improves, you were likely overloading the column.
-
-
Evaluate Column Health:
-
Issue: Over time, the stationary phase of the column can degrade, or the column can become contaminated, leading to poor peak shapes.
-
Solution:
-
Try flushing the column with a strong solvent.
-
If the problem persists, replace the column with a new one, preferably one with end-capping to minimize silanol interactions.
-
-
-
Incorporate Mobile Phase Modifiers:
-
Issue: Even with an appropriate pH, some residual silanol interactions may persist.
-
Solution: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your basic analyte.
-
Experimental Protocols
Below are examples of HPLC methods that have been used for the determination of this compound.
Method 1: Isocratic Reverse-Phase HPLC
-
Column: Luna C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 5 mM Phosphate buffer (pH 6.5) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 262 nm
-
Injection Volume: 50 µL
-
Temperature: Ambient
Method 2: Isocratic Reverse-Phase HPLC with pH Adjustment [1]
-
Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol : 0.02 M Potassium dihydrogen phosphate (70:30, v/v), with 1 mL of triethylamine added per liter of mobile phase, and pH adjusted to 6 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Method 3: Gradient Reverse-Phase HPLC-MS/MS [9]
-
Column: Venusil Mp-C18 (50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Formic acid : 10mM Ammonium acetate : Methanol (1:40:60, v/v/v)
-
Flow Rate: Not specified, but a short run time of 2.6 min is mentioned.
-
Detection: Electrospray positive ionization mass spectrometry (MS) in multiple-reaction monitoring mode.
-
Injection Volume: Not specified.
Data Presentation
Table 1: Comparison of HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2[1] | Method 3[9] | Levocloperastine Method[2] |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5 µm) | Venusil Mp-C18 (50 x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 5 mM Phosphate buffer (pH 6.5) : Acetonitrile (60:40) | Methanol : 0.02 M KH2PO4 + 0.1% TEA (pH 6.0) (70:30) | Formic acid : 10mM NH4OAc : Methanol (1:40:60) | Buffer (pH 6.5) : Acetonitrile (50:50) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 262 nm | UV at 254 nm | ESI-MS | UV at 227 nm |
| Injection Volume | 50 µL | 20 µL | Not Specified | 20 µL |
Logical Relationships in HPLC Parameter Adjustment
Adjusting one HPLC parameter can have a cascading effect on the separation. The following diagram illustrates the logical relationships between key parameters for optimizing the separation of this compound.
Diagram: HPLC Parameter Interdependencies
Caption: Logical relationships between key HPLC parameters and their impact on separation quality.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vitro Assays for Cloperastine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for in vitro assays involving Cloperastine Hydrochloride. Accurate determination of incubation periods is critical for generating reliable, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that are relevant for in vitro studies?
This compound is a multifaceted compound with several recognized mechanisms of action that can be investigated in vitro.[1] Its primary activities include:
-
Antihistaminic Effects: It acts as a histamine H1 receptor antagonist, which can be studied in assays measuring histamine-induced responses like smooth muscle contraction.[][3]
-
Anti-inflammatory Properties: Recent studies have shown that Cloperastine can reduce the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in monocyte/macrophage cell lines. This effect is mediated through the Akt/GSK3β/Nrf2 signaling pathway.[4]
-
Anticholinergic Action: The drug can inhibit the effects of acetylcholine, which is relevant in assays measuring mucus secretion or bronchial smooth muscle relaxation.[]
-
Central Antitussive Effects: While its action on the cough center in the medulla is a key in vivo mechanism, related neuronal signaling pathways can be explored in specific in vitro neural cell models.[1][5]
Q2: Which in vitro assays are commonly used to evaluate the efficacy of this compound?
Based on its mechanisms, a range of assays can be employed:
-
Cell Viability and Cytotoxicity Assays: Assays like Resazurin, MTT, or MTS are used to determine the compound's effect on cell proliferation and to establish a non-toxic concentration range for other functional assays.[6]
-
Anti-Inflammatory Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the reduction of IL-6 or other cytokines in lipopolysaccharide (LPS)-stimulated immune cells (e.g., RAW 264.7 macrophages) are common.[4]
-
Receptor Binding Assays: To confirm its antihistaminic properties, competitive binding assays for the histamine H1 receptor can be performed.[]
-
Smooth Muscle Contraction Assays: Using isolated tracheal tissue in an organ bath, researchers can measure the ability of Cloperastine to relax muscle tissue pre-contracted with agents like histamine or acetylcholine.[5]
Q3: Why is the optimization of incubation time a critical step for these assays?
Optimizing incubation time is crucial for obtaining accurate and reproducible results.[7]
-
Insufficient Incubation: A period that is too short may not allow for a measurable biological response, leading to a false-negative result, especially at lower concentrations of the drug or with low cell numbers.[7]
-
Excessive Incubation: A period that is too long can introduce artifacts such as cytotoxicity from the assay reagent itself, depletion of essential nutrients in the media, evaporation leading to increased compound concentration (the "edge effect"), and secondary effects that may mask the primary mechanism of action.[6][7][8]
Q4: What key factors influence the optimal incubation time for a this compound assay?
The ideal incubation time is not a single value but depends on several experimental variables:
-
Cell Type and Metabolic Rate: Different cell lines have varying metabolic rates and doubling times.[7][9] Highly metabolic or rapidly dividing cells may require shorter incubation times.
-
Cell Seeding Density: The number of cells plated per well is critical. Higher densities can deplete assay substrates faster, necessitating shorter reagent incubation times.[9]
-
Assay Type and Endpoint: The biological process being measured dictates the required time. For example, inhibition of cytokine secretion may require several hours of drug exposure, while the colorimetric development of a viability reagent like MTT may only take 1-4 hours.[6]
-
Drug Concentration: The concentration of Cloperastine can influence the kinetics of the cellular response.
Troubleshooting Guide
Problem 1: High variability between replicate wells or inconsistent results between experiments.
-
Possible Cause: Inconsistent cell seeding, "edge effects" due to evaporation in outer wells, or temperature gradients across the plate.[8]
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
-
To mitigate edge effects, avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS.[8]
-
When removing plates from the incubator for reagent addition, minimize the time they are at room temperature to prevent temperature fluctuations.[8]
-
Problem 2: No significant dose-dependent effect of Cloperastine is observed.
-
Possible Cause: The incubation time may be outside the optimal window (either too short or too long). The concentration range might be inappropriate for the specific cell line and assay.
-
Solution:
-
Perform a time-course experiment. Test a fixed, mid-range concentration of Cloperastine at multiple time points (e.g., 6, 12, 24, 48 hours) to identify when the maximum effect occurs.
-
Conduct a dose-response experiment with a wider range of concentrations based on the optimal time point identified.
-
Refer to the experimental protocols below to systematically optimize both time and cell density.
-
Problem 3: Control wells (no drug) show low viability or an unexpected response.
-
Possible Cause: The incubation period with the viability reagent (e.g., Resazurin, MTT) is too long, causing toxicity.[6] Alternatively, the overall assay duration is too long, leading to cell death from nutrient depletion.
-
Solution:
-
Optimize the reagent incubation time. For reagents like Resazurin, test shorter incubation periods (e.g., 30, 60, 120, 240 minutes) to find a window that gives a robust signal without harming the cells.[6][7]
-
Ensure the cell seeding density is appropriate; over-confluence can lead to cell death in long-term assays.[9]
-
Confirm that the culture medium is fresh and appropriate for the cell line being used.[9]
-
Experimental Protocols and Data
Protocol 1: Optimization of a Cell Viability Assay (Resazurin-Based)
This protocol outlines the steps to co-optimize cell seeding density and drug incubation time for assessing the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Prepare a 96-well plate. Seed a range of cell densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well) in a suitable culture medium.
-
Cell Adherence: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
Drug Addition: Add this compound at various concentrations to the designated wells. Include vehicle-only controls (e.g., DMSO or PBS).
-
Time-Course Incubation: Incubate separate plates for different durations (e.g., 24 hours, 48 hours, and 72 hours).
-
Reagent Addition: At the end of each incubation period, add Resazurin solution to each well (typically 10% of the total well volume).
-
Reagent Incubation: Incubate for 1-4 hours at 37°C. The optimal time should be determined by monitoring the color change in the control wells. The incubation should be stopped when a robust signal is achieved but before the control wells become fully saturated (fully reduced).[6]
-
Measurement: Read the fluorescence at an excitation/emission of ~560/590 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control for each condition.
Example Data: Optimizing Seeding Density and Incubation Time
| Seeding Density (cells/well) | Incubation Time (hours) | % Viability (Vehicle Control) | Signal-to-Background Ratio | Z'-Factor |
| 5,000 | 24 | 100% | 8.5 | 0.65 |
| 5,000 | 48 | 98% | 15.2 | 0.78 |
| 10,000 | 24 | 100% | 16.1 | 0.80 |
| 10,000 | 48 | 99% | 25.8 | 0.85 |
| 20,000 | 24 | 100% | 24.5 | 0.83 |
| 20,000 | 48 | 85% (Over-confluent) | 22.1 | 0.71 |
Note: This table presents hypothetical data to illustrate an optimization process. A Z'-factor > 0.5 is considered excellent for screening assays.[10]
Protocol 2: Assessment of Anti-Inflammatory Activity (IL-6 Inhibition)
This protocol details how to measure the inhibitory effect of Cloperastine on IL-6 production in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a set pre-incubation time (e.g., 1-2 hours).
-
Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the unstimulated control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for the desired period to allow for cytokine production. This is a critical parameter to optimize; a time-course experiment (e.g., 6, 12, 24 hours) is recommended. A 24-hour incubation is often a good starting point.
-
Supernatant Collection: At the end of the incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the amount of IL-6 in the collected supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Analysis: Calculate the percentage of IL-6 inhibition for each Cloperastine concentration relative to the LPS-only stimulated control.
Example Data: Time-Course of IL-6 Inhibition
| Cloperastine Conc. (µM) | Incubation Time (hours) | IL-6 Concentration (pg/mL) | % Inhibition |
| 0 (LPS only) | 12 | 1550 | 0% |
| 10 | 12 | 1120 | 27.7% |
| 0 (LPS only) | 24 | 2890 | 0% |
| 10 | 24 | 1330 | 54.0% |
| 0 (LPS only) | 48 | 2150 (Cell death) | N/A |
| 10 | 48 | 850 (Cell death) | N/A |
Note: This hypothetical data suggests that a 24-hour incubation provides a robust window to measure the inhibitory effect before potential cytotoxicity at 48 hours confounds the results.
Visual Guides
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. marinbio.com [marinbio.com]
- 9. biocompare.com [biocompare.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting unexpected results in Cloperastine Hydrochloride experiments
Welcome to the technical support center for Cloperastine Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound primarily acts as a central antitussive agent, suppressing the cough reflex by acting on the cough center in the medulla oblongata.[1] It also exhibits antihistaminic properties by blocking H1 receptors and possesses papaverine-like activity, which contributes to its muscle relaxant effects.
Q2: What are the known impurities of this compound?
Impurities in this compound can originate from the synthesis process or degradation during storage.[] Known impurities include:
-
Impurity A: 1-[2-(diphenylmethoxy)ethyl]piperidine (lacks the chloro-substituent)
-
Impurity B: 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]piperidine (isomer with 2-chloro-substituent)
-
Impurity C: 1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine (isomer with 3-chloro-substituent)
-
Impurity D: (4-chlorophenyl)(phenyl)methanone (a raw material)
-
Impurity E: (4-chlorophenyl)(phenyl)methanol (an intermediate and hydrolysis product)[3]
Q3: What are the typical storage conditions for this compound?
This compound should be stored at a temperature not exceeding 30°C and kept away from direct sunlight, heat, and water.[4]
Q4: Are there any known incompatibilities with common excipients?
Yes, interactions between this compound and certain excipients have been observed. For instance, tablets containing both paracetamol and this compound have shown altered pharmaceutical properties, such as increased hardness and disintegration time during storage, suggesting the formation of eutectic mixtures.[3] Additionally, common excipients like preservatives (e.g., benzyl alcohol) and surfactants (e.g., polysorbate 80) can sometimes interfere with the stability or analysis of the active pharmaceutical ingredient (API).[5]
Troubleshooting Guides
HPLC Analysis: Unexpected Peaks
Problem: You observe unexpected peaks in your HPLC chromatogram during the analysis of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination from Mobile Phase | 1. Run a blank injection of the mobile phase. If the peak is present, the contamination is from your solvent or system.[6] 2. Use high-purity solvents and freshly prepared mobile phases.[6] 3. Consider using an inline ghost peak trap column to remove mobile phase contaminants.[7] |
| Sample Contamination/Degradation | 1. Ensure proper handling and storage of the this compound reference standard and samples to prevent degradation.[8] 2. Analyze a freshly prepared sample to see if the unexpected peak persists. 3. Review the known degradation products of this compound to see if the peak corresponds to a known degradant.[3] |
| System Contamination | 1. Flush the injector, tubing, and detector with a strong, appropriate solvent to remove any residues.[9] 2. Check for carryover from previous injections, especially if a highly concentrated sample was analyzed.[6] |
| Excipient Interference | 1. If analyzing a formulated product, run a placebo injection (containing all excipients but no API).[6] This will help identify peaks originating from the excipients. 2. Review the literature for known interactions between Cloperastine and the specific excipients in your formulation.[10][11] |
| Late Elution from Previous Injections | 1. Extend the run time of a blank injection to see if any peaks from the previous run elute late.[12] 2. Ensure your gradient is sufficient to elute all components of the sample matrix. |
HPLC Analysis: Retention Time Shift
Problem: The retention time of the this compound peak is shifting between injections or batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | 1. Ensure the mobile phase is prepared consistently and accurately. Small variations in the organic-to-aqueous ratio can cause significant shifts.[13] 2. Degas the mobile phase to prevent bubble formation, which can affect the pump's performance.[9] 3. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[12] |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a stable temperature. A change of just 1°C can alter retention times.[13] 2. Ensure the column is fully equilibrated at the set temperature before starting the analysis.[9] |
| Changes in Mobile Phase pH | 1. For ionizable compounds like Cloperastine, slight changes in the mobile phase pH can significantly impact retention time.[13] 2. Ensure the buffer is prepared correctly and the pH is measured accurately. Use a buffer concentration sufficient to maintain a stable pH.[12] |
| Column Degradation or Contamination | 1. If retention times are consistently decreasing and peak shape is deteriorating, the column may be degrading. Replace the column.[14] 2. Flush the column with a strong solvent to remove any strongly retained compounds from previous injections. |
| Flow Rate Instability | 1. Check for leaks in the HPLC system, as this can cause the flow rate to fluctuate.[14] 2. Verify the pump's flow rate using a calibrated flow meter. |
Dissolution Testing: Inconsistent or Failed Results
Problem: You are experiencing high variability or out-of-specification (OOS) results in the dissolution testing of this compound formulations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug Degradation in Dissolution Medium | 1. Assess the chemical stability of this compound in the chosen dissolution medium. Degradation can lead to lower-than-expected results.[15][16] 2. Consider adjusting the pH of the medium or using a different buffer system if instability is observed. |
| Issues with Dissolution Medium Preparation | 1. Ensure the dissolution medium is prepared accurately and consistently, especially buffer solutions. Verify the final pH.[16] 2. Thoroughly degas the medium to prevent bubbles from interfering with the dissolution process.[16] |
| Surfactant-Related Issues | 1. If using a surfactant (e.g., Sodium Lauryl Sulfate - SLS), be aware that different grades can have varying impurities that may affect the results.[15] 2. Surfactants can sometimes induce degradation or bind to the drug, hindering dissolution.[15] |
| Mechanical/Apparatus Issues | 1. Verify that the dissolution apparatus is properly calibrated and level. Excessive vibration can impact results.[17][18] 2. Ensure correct paddle/basket height and rotation speed as per the validated method.[17] |
| Sampling and Filtration Problems | 1. Ensure sampling is performed from the correct zone within the dissolution vessel and at the specified time points.[18] 2. Use a validated filter that does not adsorb the drug. Inadequate filtration can lead to artificially high results.[18] |
Experimental Protocols
HPLC Method for this compound and its Impurities
This protocol is a general guideline based on published methods and should be optimized and validated for your specific application.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19][20]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[19][20][21] The exact ratio should be optimized for best separation.
-
Injection Volume: 20 - 80 µL[21]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C or 50°C) for better reproducibility.[19][21]
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods. Here is a general protocol:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M to 1 M HCl at room temperature or elevated temperatures (50-70°C).[22][23]
-
Base Hydrolysis: Treat the drug substance with 0.1 M to 1 M NaOH at room temperature or elevated temperatures (50-70°C).[22][23]
-
Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[24]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 40-80°C).[25]
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to a light source that provides both UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[22][25]
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. USP Reference Standards [usp.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Excipients in pharmaceuticals: mechanisms of hypersensitivity and the role of global pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. realab.ua [realab.ua]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. pharmtech.com [pharmtech.com]
- 18. agilent.com [agilent.com]
- 19. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 20. HPLC Simultaneous Separation and Micro-determination of Cloperastine fendizoate, Methyl parahydroxybenzoic acid and Propyl parahydroxybenzoic acid in their Anti-cough Suspension Pharmaceutical Formulation [ejchem.journals.ekb.eg]
- 21. Development of chromatographic methods for the determination of genotoxic impurities in cloperastine fendizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajpsonline.com [ajpsonline.com]
- 24. onyxipca.com [onyxipca.com]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Antitussive Efficacy of Cloperastine Hydrochloride and Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive efficacy of cloperastine hydrochloride and dextromethorphan, drawing upon preclinical and clinical data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of respiratory therapeutics.
Executive Summary
Cloperastine and dextromethorphan are centrally acting antitussive agents with distinct pharmacological profiles. While dextromethorphan primarily exerts its effects through NMDA receptor antagonism and sigma-1 receptor agonism, cloperastine demonstrates a multi-target mechanism involving central cough center inhibition, potent antihistaminic activity, and sigma-1 receptor modulation. Preclinical evidence in validated animal models suggests a superior or more consistent antitussive effect of cloperastine compared to dextromethorphan. Clinical data, although limited to levocloperastine, the levo-isomer of cloperastine, also indicates a greater efficacy in reducing cough frequency and severity when compared directly with dextromethorphan. This guide synthesizes the available experimental data to facilitate a comprehensive evaluation of these two compounds.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data from comparative preclinical and clinical studies.
Table 1: Preclinical Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)
| Parameter | Cloperastine (24 mg/kg, p.o.) | Dextromethorphan (32 mg/kg, p.o.) | Vehicle Control | Reference |
| Median Number of Coughs | 10 | 25 | 28 | [1] |
| % Inhibition vs. Control | ~64% | No significant inhibition | N/A | [1] |
| Median Latency to First Cough (s) | 250 | 150 | 140 | [1] |
Data adapted from Montero et al., 2025.[1]
Table 2: Clinical Efficacy in Patients with Dry Cough (7-Day Treatment)
| Parameter | Levocloperastine (20 mg t.i.d.) | Dextromethorphan (5 mg t.i.d.) | p-value | Reference |
| Mean Change in Cough Severity Score | Significant Decrease | Less pronounced decrease | <0.05 | [2] |
| Mean Change in Cough Frequency Score | -2.8 ± 0.6 | -2.3 ± 0.4 | <0.05 | [2] |
| Mean Change in Leicester Cough Questionnaire (LCQ) Score | +5.7 ± 0.9 | +4.0 ± 0.7 | <0.05 | [2] |
Data adapted from Ghosh A, 2019, comparing levocloperastine and dextromethorphan.[2]
Mechanisms of Action: A Comparative Overview
The antitussive effects of cloperastine and dextromethorphan are mediated by their interactions with different central and peripheral nervous system targets.
Table 3: Receptor Binding Affinities (Ki)
| Drug | Primary Antitussive Target(s) | Other Relevant Targets |
| This compound | - Sigma-1 Receptor (Ki = 20 nM)[3]- Histamine H1 Receptor (Ki = 3.8 nM)[3] | - GIRK Channel Blocker[3]- Anticholinergic activity[4] |
| Dextromethorphan | - NMDA Receptor (uncompetitive antagonist)[1]- Sigma-1 Receptor (agonist)[1] | - Serotonin & Norepinephrine Reuptake Inhibition[1] |
Signaling Pathways
Experimental Protocols
Preclinical: Citric Acid-Induced Cough in Guinea Pigs
This model is a standard for evaluating the efficacy of antitussive agents.
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Cloperastine (6, 12, or 24 mg/kg), dextromethorphan (32 mg/kg), or vehicle is administered orally (p.o.) 30 minutes before cough induction.[1]
-
Cough Induction: Unrestrained guinea pigs are individually placed in a transparent chamber and exposed to a continuous aerosol of 0.4 M citric acid in 0.9% saline for 7 minutes.[1] The aerosol is generated by an ultrasonic nebulizer.[1]
-
Data Collection and Analysis: The number of coughs is counted in real-time for 14 minutes by two blinded observers and validated by spectrogram inspection of audio recordings.[1] The latency to the first cough is also recorded.[1] Statistical analysis is performed using non-parametric tests such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test.[1]
References
Cloperastine Hydrochloride: Evaluating Efficacy Beyond Antitussive Action in Novel Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
Cloperastine hydrochloride, a long-established centrally acting antitussive, is gaining attention for its potential therapeutic applications in a range of neurological disorders. This guide provides an objective comparison of Cloperastine's performance, either directly or through its known mechanism as a sigma-1 receptor agonist, with alternative treatments in new disease models. Experimental data is summarized, and detailed methodologies are provided to support further research and development.
Rett Syndrome: A Promising New Avenue
Recent preclinical evidence has highlighted the potential of Cloperastine in mitigating respiratory abnormalities associated with Rett Syndrome, a rare neurodevelopmental disorder.
Comparative Efficacy in a Rett Syndrome Mouse Model
A pivotal study investigated the effects of Cloperastine on breathing dysfunction in a Mecp2-null mouse model of Rett Syndrome. The data below compares the outcomes of Cloperastine treatment with the baseline (untreated) condition.
| Parameter | Untreated Mecp2-null Mice (Baseline) | Cloperastine-Treated Mecp2-null Mice (30 mg/kg, i.p.) | Percentage Improvement |
| Apneas per hour | High frequency | Significantly decreased | Substantial |
| Breath Frequency Variation | High variability | Significantly decreased | Substantial |
Experimental Protocol: Cloperastine in a Rett Syndrome Mouse Model
Animal Model: Mecp2-disrupted (Mecp2-null) mice, a well-established model for Rett Syndrome.[1]
Treatment:
-
A single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg.[1]
Assessment:
-
Plethysmography: To measure breathing patterns, including the frequency of apneas and variations in breath frequency, before and after Cloperastine administration.[1]
-
Electrophysiology: Whole-cell patch-clamp recordings in brainstem neurons (locus coeruleus and dorsal tegmental nucleus) to investigate the drug's effect on neuronal firing activity and GABAergic synaptic transmission.[1]
-
In vitro GIRK Channel Inhibition Assay: To determine the half-maximal inhibitory concentration (IC50) of Cloperastine on G-protein-coupled inwardly rectifying potassium (GIRK) channels expressed in HEK cells.[1]
Signaling Pathway: Cloperastine in Rett Syndrome
The therapeutic effect of Cloperastine in the Rett Syndrome mouse model is attributed to its action on specific neuronal signaling pathways in the brainstem. The proposed mechanism involves the blockade of presynaptic GIRK channels, which in turn enhances the release of the inhibitory neurotransmitter GABA.[1]
Neurodegenerative Diseases: The Sigma-1 Receptor Connection
Cloperastine is a known agonist of the sigma-1 receptor, a protein implicated in neuroprotection and cellular stress responses.[2] This activity suggests its potential utility in neurodegenerative diseases such as Alzheimer's Disease, Parkinson's Disease, and Multiple Sclerosis, where sigma-1 receptor activation has shown promise. While direct studies on Cloperastine in these models are limited, the following sections compare the efficacy of other sigma-1 receptor agonists to standard treatments.
Alzheimer's Disease Model
Comparison of Sigma-1 Receptor Agonist with Standard Treatment
| Treatment | Animal Model | Key Efficacy Endpoints | Reference |
| Sigma-1 Receptor Agonist (e.g., ANAVEX®2-73) | APPSweInd (J20 line) transgenic mice | - Restoration of cellular homeostasis- Neuroprotection- Anti-amnesic effects | [3] |
| Donepezil (Standard of Care) | Various transgenic and pharmacologically-induced models | - Improved cognitive function- Increased acetylcholine levels |
Experimental Workflow: Evaluating Neuroprotective Agents in an Alzheimer's Model
Parkinson's Disease Model
Comparison of Sigma-1 Receptor Agonist with Standard Treatment
| Treatment | Animal Model | Key Efficacy Endpoints | Reference |
| Sigma-1 Receptor Agonist (PRE-084) | 6-hydroxydopamine (6-OHDA)-lesioned mice | - Improved spontaneous forelimb use- Increased density of dopaminergic fibers- Upregulation of neurotrophic factors (BDNF, GDNF) | [4] |
| Levodopa (L-DOPA) (Standard of Care) | 6-OHDA-lesioned and MPTP models | - Symptomatic relief of motor deficits |
Signaling Pathway: Neurorestorative Effects of Sigma-1 Receptor Agonists in Parkinson's Disease
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) Model
Comparison of Sigma-1 Receptor Agonist with an Immunomodulatory Agent
| Treatment | Animal Model | Key Efficacy Endpoints | Reference |
| Sigma-1 Receptor Agonist | SJL/J mice with PLP-induced EAE | - Reduced clinical progression of EAE- Decreased mononuclear cell accumulation and demyelination in CNS- Increased regulatory T-cells | [5] |
| Fingolimod (Immunomodulator) | Various EAE models | - Reduced relapse rates- Prevention of lymphocyte infiltration into the CNS |
Logical Relationship: Rationale for Targeting Sigma-1 Receptor in MS
References
- 1. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. anavex.com [anavex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. High-affinity σ1 protein agonist reduces clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cloperastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Cloperastine Hydrochloride, a widely used antitussive agent. By presenting comparative performance data and detailed experimental protocols, this document aims to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs. The methods discussed include High-Performance Liquid Chromatography (HPLC), a stability-indicating HPLC method, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision in drug development and quality control, balancing factors such as sensitivity, accuracy, precision, and the specific requirements of the analysis (e.g., impurity profiling vs. routine quantification). Below is a summary of the performance characteristics of different analytical techniques used for this compound analysis, compiled from various validated methods.
Table 1: Performance Comparison of Analytical Methods for Cloperastine
| Parameter | HPLC Method 1 | Stability-Indicating HPLC Method | GC-MS (for Impurity) |
| Analyte(s) | Cloperastine Fendizoate, Methyl Paraben, Propyl Paraben | Levocloperastine Fendizoate (LCP), Chlorpheniramine Maleate (CPM) | 2-chloroethanol (2-CE) |
| Linearity Range | 1.2-318 µg/mL (Cloperastine)[1] | 20-80 µg/mL (LCP)[2][3] | Not specified for quantification |
| Correlation Coefficient (r²) | >0.999[4] | 0.9992 (LCP)[2][3] | - |
| Limit of Detection (LOD) | Not Specified | 0.146 µg/mL (LCP)[2][3] | Below concentration limit in tested batches[5] |
| Limit of Quantitation (LOQ) | Not Specified | 0.444 µg/mL (LCP)[2][3] | - |
| Accuracy (% Recovery) | 99.84% - 99.57%[4] | Not Specified | - |
| Precision (%RSD) | <2%[4] | <2%[2][3] | - |
| Analysis Time (Run Time) | ~13 minutes | < 6 minutes[3] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. This section outlines the experimental protocols for the compared techniques.
High-Performance Liquid Chromatography (HPLC) for Cloperastine Fendizoate
This method is suitable for the simultaneous determination of Cloperastine Fendizoate and preservatives in pharmaceutical formulations.[1][6]
-
Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, autosampler, and a Diode Array Detector (DAD).
-
Column: ZORBAX ECLIPSE plus-C18 (4.6 × 250 mm, 5-µm).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffered solution (pH 3.0). The recommended ratio is 38% acetonitrile to 62% buffer.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 248 nm.[6]
-
Injection Volume: 30 µL.[6]
-
Sample Preparation: Standard and sample solutions are prepared by dissolving the substance in the mobile phase to achieve a concentration within the linear range.
Stability-Indicating HPLC Method for Levocloperastine Fendizoate
This method is designed to resolve Levocloperastine Fendizoate and its potential degradation products, making it suitable for stability studies.[2][3]
-
Instrumentation: HPLC system with a UV detector.
-
Mobile Phase: A mixture of Phosphate buffer (pH 3.5) and Methanol in a ratio of 60:40 (v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Retention Times: Approximately 3.173 min for Levocloperastine Fendizoate and 5.060 min for Chlorpheniramine Maleate.[2][3]
-
Forced Degradation Study: The drug product is exposed to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to demonstrate the method's stability-indicating capability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Genotoxic Impurities
This method is highly sensitive and specific for the detection of potential genotoxic impurities in Cloperastine raw material.[5]
-
Instrumentation: GC-MS system.
-
Sample Preparation: Strong anion-exchange solid-phase extraction (SAX-SPE) is employed to remove the fendizoate salt from the sample solutions.[5]
-
Column: Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., film thickness 0.25 μm).[5]
-
Detection Mode: Single Ion Monitoring (SIM) is used for enhanced sensitivity, with a target m/z of 80 for 2-chloroethanol.[5]
Visualizing the Analytical Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of a typical analytical method validation and the specific workflow for the HPLC analysis of Cloperastine.
Caption: General workflow for analytical method validation.
Caption: Workflow for HPLC analysis of Cloperastine.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Development of chromatographic methods for the determination of genotoxic impurities in cloperastine fendizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Simultaneous Separation and Micro-determination of Cloperastine fendizoate, Methyl parahydroxybenzoic acid and Propyl parahydroxybenzoic acid in their Anti-cough Suspension Pharmaceutical Formulation [ejchem.journals.ekb.eg]
A Comparative Analysis of Levocloperastine and Cloperastine for Antitussive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Levocloperastine and its racemic parent compound, Cloperastine, focusing on their pharmacological profiles, clinical efficacy, and safety as antitussive agents. The information presented is collated from a range of preclinical and clinical studies to support research and development in the field of respiratory medicine.
Introduction
Cloperastine, a centrally and peripherally acting antitussive, has been in clinical use for decades.[1] Levocloperastine, the levorotatory isomer of cloperastine, was developed to optimize the therapeutic profile of the racemic mixture.[2] This comparative study delves into the nuances of their mechanisms of action, clinical effectiveness, and tolerability, supported by available experimental data.
Mechanism of Action
Both Levocloperastine and Cloperastine exert their antitussive effects through a dual mechanism, acting on both the central nervous system and the peripheral airways. However, subtle differences in their pharmacological actions contribute to their distinct clinical profiles.
Cloperastine acts as an antitussive by inhibiting the cough center in the medulla oblongata.[3][4] Its peripheral effects are attributed to its antihistaminic (H1 receptor antagonism) and mild anticholinergic properties, which can help reduce bronchospasm and mucus secretion.[3][4] The precise mechanism is not fully elucidated but is also thought to involve agonism at the σ1 receptor and blockade of GIRK channels.[5]
Levocloperastine also acts on the bulbar cough center and peripheral cough receptors in the tracheobronchial tree.[2][6] Its central action is considered more selective, which may account for its improved side effect profile.[2] The levoisomer configuration is suggested to be linked to the lack of central adverse effects.[4]
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathways involved in the antitussive action of Levocloperastine and Cloperastine.
Comparative Efficacy
Clinical studies have consistently demonstrated that Levocloperastine has a more rapid onset of action and provides a greater reduction in cough frequency and intensity compared to its racemic counterpart, DL-cloperastine.[6][7]
Quantitative Efficacy Data
The following table summarizes the comparative efficacy of Levocloperastine and DL-Cloperastine from a large-scale clinical trial involving 120 patients with cough due to ACE inhibitors and other respiratory conditions.[5]
| Efficacy Parameter | Levocloperastine | DL-Cloperastine | p-value |
| Investigator's Judgment of Efficacy (Very Good/Good) | 98.3% | 76.7% | p < 0.0003 |
| Time to Onset of Action | More rapid effect (significant reductions in cough intensity and frequency after 1 day) | Slower onset (beneficial effects occurred on average 3 days later than Levocloperastine) | Not specified |
Data extracted from a review by Aliprandi et al. (2004), which summarizes the findings of a large-scale comparison trial.[5]
In a separate comparison with codeine involving 180 patients, Levocloperastine was found to be at least as effective, with investigators judging the efficacy as "very good/good" in 90% of patients treated with Levocloperastine compared to 80% for codeine.[5]
Pharmacokinetic Profile
The pharmacokinetic properties of Levocloperastine are largely similar to those of DL-cloperastine.[6]
Pharmacokinetic Parameters
| Parameter | Levocloperastine | Dextrocloperastine | DL-Cloperastine |
| Cmax (µg/L) | 55.2 | 68.0 | 57.2 |
| tmax (min) | 90 | 90 | 90 |
| Half-life (min) | 106 | 99 | 112 |
| AUC (µg·min/L) | 10,611 | 10,326 | 10,919 |
| Mean Residence Time (min) | 198 | 192 | 208 |
Data from a Medscape review, likely from a single-dose, crossover study in healthy volunteers.[3]
Safety and Tolerability
A key differentiator between Levocloperastine and Cloperastine is their side effect profile, particularly concerning central nervous system effects.
Comparative Adverse Event Incidence
| Adverse Event | Levocloperastine (n=469) | DL-Cloperastine (n=60) | Codeine (n=90) | Levodropropizine (n=155) |
| Drowsiness | 0% | Reported | 17.8% (16 patients) | Reported |
| Dry Mouth | 0% | Reported | Reported | Reported |
| Nausea | Mild and transient | Reported | Reported | Reported |
Data compiled from a review summarizing multiple clinical trials.[4][5]
Clinical trials have shown that Levocloperastine is generally well-tolerated, with mild and transient nausea being the only reported adverse event in some studies.[2] In contrast, drowsiness, dry mouth, and nausea have been reported with DL-cloperastine and other antitussive agents.[2][6] Importantly, no significant central adverse events have been recorded with Levocloperastine.[2][3]
Experimental Protocols
A standard method for evaluating the efficacy of antitussive agents in a clinical setting is the Citric Acid-Induced Cough Challenge.
Citric Acid-Induced Cough Challenge Protocol
This protocol is designed to induce a transient, reproducible cough response in healthy volunteers or patients to assess the efficacy of an antitussive agent compared to placebo.
Objective: To quantify the antitussive effect of a test compound by measuring the change in cough frequency in response to a standardized tussive challenge.
Materials:
-
Nebulizer (e.g., jet nebulizer)
-
Dosimeter to control the volume and duration of aerosol delivery
-
Citric acid solutions of varying concentrations (e.g., 0.1 M to 1.0 M) in sterile saline
-
Placebo solution (sterile saline)
-
Cough recording and analysis software
Procedure:
-
Subject Screening: Healthy, non-smoking subjects with no history of respiratory disease are recruited.
-
Baseline Cough Response: Each subject inhales a single breath of aerosolized citric acid at ascending concentrations until the concentration that reliably elicits a predefined number of coughs (e.g., 5 or more) is determined (the tussive threshold).
-
Drug Administration: Subjects are randomized to receive either the active drug (Levocloperastine or Cloperastine) or a placebo in a double-blind, crossover design.
-
Post-Dose Cough Challenge: At specified time points after drug administration (e.g., 1, 2, 4, and 6 hours), the cough challenge is repeated using the predetermined tussive threshold concentration of citric acid.
-
Cough Measurement: The number of coughs elicited during each challenge is recorded and analyzed.
-
Data Analysis: The change in cough frequency from baseline is calculated for both the active drug and placebo groups. Statistical analysis is performed to determine the significance of the antitussive effect.
Experimental Workflow Diagram
Conclusion
The available evidence suggests that Levocloperastine offers a significant clinical advantage over its racemic form, Cloperastine. While both compounds are effective antitussives, Levocloperastine demonstrates a more rapid onset of action and a superior safety profile, notably the absence of sedative effects.[2][3][6] This makes Levocloperastine a valuable alternative in the management of cough, particularly in patient populations where central nervous system side effects are a concern.[2] Further head-to-head clinical trials with robust, standardized methodologies are warranted to provide more detailed quantitative comparisons and to fully elucidate the clinical benefits of Levocloperastine.
References
- 1. researchgate.net [researchgate.net]
- 2. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tables [medscape.com]
- 4. Therapeutic Use of Levocloperastine as an Antitussive Agent - Page 7 [medscape.com]
- 5. aesculapius.it [aesculapius.it]
- 6. aesculapius.it [aesculapius.it]
- 7. medscape.com [medscape.com]
A Comparative Analysis of Cloperastine Hydrochloride and Novel Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established antitussive agent, Cloperastine Hydrochloride, against a new generation of cough suppressants: Levodropropizine, Gefapixant, and Moguisteine. This document outlines their mechanisms of action, summarizes key experimental data from preclinical and clinical studies, and provides detailed experimental protocols for common antitussive assays.
Executive Summary
This compound, a centrally acting antitussive with additional peripheral antihistaminic properties, has been a therapeutic option for cough for decades.[1][2][3] However, the quest for agents with improved efficacy and better tolerability profiles has led to the development of novel drugs targeting different pathways of the cough reflex. Levodropropizine and Moguisteine act peripherally, aiming to reduce the activation of sensory nerves in the airways, thereby offering a potentially more targeted approach with fewer central nervous system side effects.[4][5] Gefapixant represents a highly specific mechanism, targeting the P2X3 receptor, a key component in the cough hypersensitivity pathway.[1][6][7][8] This guide will delve into the available data to provide a clear comparison of these agents.
Comparative Data
The following tables summarize the available quantitative data from preclinical and clinical studies, offering a side-by-side comparison of this compound and the novel antitussive agents.
Table 1: Preclinical Efficacy in Animal Models
| Agent | Model | Efficacy Metric | Result | Reference |
| Cloperastine | Citric Acid-Induced Cough (Guinea Pig) | Reduction in Cough Frequency | Comparable to Codeine | [7] |
| Levodropropizine | Not Specified | Reduction in Cough Symptoms | Similar to Codeine | [9] |
| Gefapixant | Citric Acid-Induced Cough (Guinea Pig) | Reduction in Cough Frequency | Comparable to Codeine | [7] |
| Moguisteine | Citric Acid-Induced Cough (Guinea Pig) | ED50 | 25.2 mg/kg, p.o. | |
| Capsaicin-Induced Cough (Guinea Pig) | ED50 | 19.3 mg/kg, p.o. | ||
| Mechanical Stimulation-Induced Cough (Guinea Pig) | ED50 | 22.9 mg/kg, p.o. | ||
| Tracheal Electrical Stimulation-Induced Cough (Guinea Pig) | ED50 | 12.5 mg/kg, p.o. | ||
| Tracheal Electrical Stimulation-Induced Cough (Dog) | ED50 | 17.2 mg/kg, p.o. |
Table 2: Clinical Efficacy in Human Trials
| Agent | Comparator | Efficacy Metric | Result | Reference |
| Levocloperastine | Levodropropizine | Improvement in Cough Symptoms (Day 1) | 95% of patients (vs. 78% for Levodropropizine) | [4] |
| More Rapid Onset of Action | Statistically significant | [10][11][12][13] | ||
| Codeine | Reduction in Cough Intensity & Frequency (Day 2) | 90% & 87% of patients respectively | [10] | |
| Investigator-Judged Efficacy (Very Good/Good) | 90% of patients (vs. 80% for Codeine) | [10] | ||
| Gefapixant (45 mg BID) | Placebo | Reduction in 24-hour Cough Frequency (Week 12, COUGH-1) | 18.45% | [1][6] |
| Reduction in 24-hour Cough Frequency (Week 24, COUGH-2) | 14.64% | [1][6] | ||
| Reduction in Awake Cough Frequency (Week 24, COUGH-2) | 15.79% | [6] | ||
| Improvement in Cough-Related Quality of Life (LCQ) | Odds Ratio 1.41 | [6] |
Table 3: Safety and Tolerability Profile
| Agent | Common Adverse Events | Notable Characteristics | Reference |
| Cloperastine | Drowsiness, dry mouth, nausea | Central nervous system effects are possible. | [10][12][13] |
| Levodropropizine | Drowsiness (less than central agents) | Favorable risk/benefit ratio compared to central agents. | [14][15][16] |
| Gefapixant | Taste-related disturbances (dysgeusia, ageusia) | High incidence of taste-related side effects. | [1][7] |
| Moguisteine | Not specified in detail | Peripherally acting, non-narcotic. |
Mechanisms of Action & Signaling Pathways
The antitussive effects of these agents are achieved through distinct molecular mechanisms, which are visualized in the following diagrams.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments frequently cited in the evaluation of antitussive agents.
Citric Acid-Induced Cough in Guinea Pigs
This model is a standard for assessing the efficacy of potential antitussive drugs.
-
Animals: Male Hartley guinea pigs (300-400g) are typically used.
-
Acclimatization: Animals are acclimatized to the experimental environment for a period of at least one week before the study.
-
Procedure:
-
Conscious, unrestrained guinea pigs are placed individually in a whole-body plethysmograph.
-
A baseline cough rate is established by exposing the animals to an aerosol of saline solution for a defined period (e.g., 10 minutes).
-
The test agent (e.g., Cloperastine, Gefapixant) or vehicle is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the tussive challenge.
-
After the drug administration period, the animals are exposed to an aerosol of citric acid solution (typically 0.1 M to 0.4 M) for a set duration (e.g., 10 minutes).[17]
-
Coughing is detected by a microphone and a pressure transducer connected to the plethysmograph, and the number of coughs is recorded.
-
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated control group. The percentage inhibition of cough is calculated.
Capsaicin-Induced Cough Model
This model is used to investigate the role of sensory nerve activation in the cough reflex.
-
Animals: As with the citric acid model, male Hartley guinea pigs are commonly used.
-
Procedure:
-
The experimental setup is similar to the citric acid-induced cough model, utilizing a whole-body plethysmograph.
-
Following administration of the test compound or vehicle, animals are exposed to an aerosol of capsaicin solution (typically 10 to 30 µM).[18]
-
The number of coughs is recorded over a defined period (e.g., 5-10 minutes).
-
-
Data Analysis: The antitussive effect of the test agent is determined by comparing the number of coughs in the treated group with the control group.
Conclusion
The landscape of antitussive therapy is evolving, with novel agents offering more targeted approaches to cough suppression. While this compound remains a clinically relevant option, particularly due to its dual central and peripheral actions, the newer agents present compelling alternatives. Levodropropizine and Moguisteine, with their peripheral mechanisms, may offer a better safety profile concerning central nervous system side effects. Gefapixant, with its highly specific targeting of the P2X3 receptor, holds promise for the treatment of refractory and unexplained chronic cough, a significant unmet medical need.
The choice of an antitussive agent will depend on the underlying cause of the cough, the desired mechanism of action, and the patient's individual characteristics and comorbidities. The data presented in this guide provides a foundation for researchers and clinicians to make informed decisions and to guide future research in the development of more effective and safer antitussive therapies.
References
- 1. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. aesculapius.it [aesculapius.it]
- 5. openaccesspub.org [openaccesspub.org]
- 6. merck.com [merck.com]
- 7. mdpi.com [mdpi.com]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. aesculapius.it [aesculapius.it]
- 11. Therapeutic Use of Levocloperastine as an Antitussive Agent - Page 6 [medscape.com]
- 12. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies | Multidisciplinary Respiratory Medicine [mrmjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Cough management: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cloperastine Hydrochloride and Cloperastine Fendizoate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cloperastine, a non-narcotic antitussive agent, is available in two primary salt forms: hydrochloride and fendizoate. Both salts are utilized for their cough-suppressing properties, which are mediated through a dual mechanism of action involving central inhibition of the cough reflex in the medulla oblongata and peripheral antihistaminic and anticholinergic effects.[1][2][3] While both forms share the same active pharmaceutical ingredient (API), the choice of salt can significantly influence the drug's physicochemical properties, pharmacokinetics, and ultimately, its clinical performance. This guide provides a detailed comparison of cloperastine hydrochloride and cloperastine fendizoate, supported by available experimental data to inform researchers and drug development professionals.
Physicochemical Properties
The fundamental difference between the two salts lies in the counter-ion paired with the cloperastine base. This seemingly minor variation can lead to differences in solubility, stability, and formulation characteristics.
| Property | This compound | Cloperastine Fendizoate | Reference |
| Chemical Formula | C₂₀H₂₄ClNO·HCl | C₂₀H₂₄ClNO·C₂₀H₁₄O₅ | [3][4] |
| Molecular Weight | 366.33 g/mol | 648.19 g/mol | [4][5] |
| Appearance | White crystalline powder | White crystalline powder | [6] |
| Solubility | Generally more water-soluble | Less water-soluble | [7] |
Mechanism of Action and the Role of the Fendizoate Salt
Both this compound and fendizoate exert their therapeutic effects through the same multifaceted mechanism of the cloperastine molecule.[1][2] This involves:
-
Central Antitussive Action: Inhibition of the cough center in the medulla oblongata.[1][2]
-
Peripheral Antihistaminic Action: Blockade of H1 histamine receptors, reducing irritation and inflammation in the respiratory tract.[1][2]
-
Anticholinergic Properties: Reduction of mucus secretion and bronchoconstriction.[1]
The fendizoate salt, derived from fendizoic acid, is suggested to offer an additional advantage. Fendizoic acid may act as a stabilizer for the cloperastine molecule, potentially enhancing its efficacy and prolonging its duration of action.[1] It is theorized that the fendizoate salt may improve the absorption and bioavailability of cloperastine, allowing for a more sustained therapeutic effect.[1]
Signaling Pathway of Cloperastine's Antitussive Action
Caption: Mechanism of action of Cloperastine.
Pharmacokinetic Profile
Direct comparative pharmacokinetic studies between this compound and cloperastine fendizoate are limited in publicly available literature. However, general pharmacokinetic parameters for cloperastine have been reported. A study on this compound tablets provides some insight into its absorption and elimination characteristics.[8]
| Parameter | Value (for this compound) | Reference |
| Time to Peak (Tₘₐₓ) | 1 - 1.5 hours | [9] |
| Half-life (t₁/₂) | 23.0 ± 7.7 hours | [9] |
| Area Under the Curve (AUC₀₋∞) | 81.0 ± 46.9 h∙ng/ml | [9] |
| Metabolism | Hepatic | [9] |
| Excretion | Renal and biliary | [9] |
The fendizoate salt is purported to enhance absorption and prolong the duration of action, which would theoretically be reflected in a higher AUC and a potentially longer apparent half-life compared to the hydrochloride salt under identical conditions.[1] However, without direct comparative data, this remains a theoretical advantage.
Efficacy and Clinical Studies
While direct head-to-head clinical trials comparing the efficacy of the two salts are not readily found, numerous studies have established the antitussive efficacy of cloperastine in various formulations. One study did note that in a double-blind investigation with tracheostomized patients, two different formulations of cloperastine (sugar-coated tablets and syrup) showed no difference in activity, suggesting that formulation may play a significant role in drug delivery and efficacy.[2]
A study comparing the levorotatory isomer, levocloperastine, with the racemic DL-cloperastine found that levocloperastine exhibited a more rapid onset of action.[10] This highlights that variations in the chemical form of cloperastine can lead to different clinical outcomes. It is plausible that the choice of salt could similarly influence the onset and duration of the antitussive effect.
Safety and Tolerability
The safety profiles of both this compound and cloperastine fendizoate are generally considered favorable and are attributed to the cloperastine molecule itself. Common side effects are typically mild and transient.
| Adverse Effect | This compound | Cloperastine Fendizoate | Reference |
| Drowsiness/Sedation | Reported | Reported | [3][6] |
| Dry Mouth | Reported | Reported | [6] |
| Heartburn | Reported | Not specified, but likely similar | [3] |
| Thickening of bronchial secretions | Reported | Not specified, but likely similar | [3] |
Preclinical studies have indicated that both the hydrochloride and fendizoate salts of cloperastine can induce a dose-dependent increase in sleep duration, suggesting similar central nervous system effects.[2] The oral LD₅₀ of cloperastine fendizoate in rats and mice is reported to be greater than 1000 mg/kg and 2000 mg/kg, respectively, indicating low acute toxicity.[11]
Experimental Protocols
While detailed experimental protocols for specific comparative studies are scarce, a general methodology for assessing antitussive efficacy can be outlined based on preclinical and clinical study designs mentioned in the literature.
Antitussive Efficacy in Guinea Pigs (Preclinical)
A common preclinical model for evaluating antitussive agents involves inducing cough in guinea pigs and measuring the reduction in cough frequency after drug administration.
References
- 1. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 2. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloperastine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijbcp.com [ijbcp.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103601701A - Method for preparing levo-cloperastine fendizoic acid salt - Google Patents [patents.google.com]
- 10. aesculapius.it [aesculapius.it]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Meta-Analysis of Cloperastine for Antitussive Efficacy
A comprehensive review of clinical trial data reveals Cloperastine and its active isomer, Levocloperastine, as effective and well-tolerated antitussive agents, offering a favorable alternative to commonly used cough suppressants such as codeine and dextromethorphan. This guide synthesizes quantitative data from multiple studies, details the experimental methodologies, and visualizes the underlying mechanisms for researchers, scientists, and drug development professionals.
Cloperastine, a centrally acting antitussive, has demonstrated significant efficacy in reducing cough frequency and severity across various patient populations, including children and adults with cough associated with numerous respiratory conditions.[1][2] Its multifaceted mechanism of action, which includes inhibition of the cough center in the medulla oblongata, antihistaminic properties, and anticholinergic effects, contributes to its therapeutic profile.[1]
Efficacy and Safety: A Quantitative Comparison
Clinical studies have consistently shown Cloperastine and its levorotatory isomer, Levocloperastine, to be comparable or superior to other standard antitussives, with a more rapid onset of action and a better tolerability profile.[1][3]
Comparative Efficacy of Levocloperastine
A review of six clinical trials involving patients with cough from various respiratory disorders highlighted Levocloperastine's significant improvement in cough intensity and frequency, with noticeable effects from the first day of treatment.[1]
| Comparator | Patient Population | Key Efficacy Findings for Levocloperastine | Reference |
| Codeine | 180 patients with chronic bronchopulmonary conditions | Reduced cough intensity and frequency in 90% and 87% of patients respectively by day two. Judged to have "very good/good" efficacy in 90% of patients, compared to 80% for codeine. | [4] |
| DL-Cloperastine | Patients with cough from ACE inhibitors and other respiratory conditions | Demonstrated a more rapid effect in improving overall global symptoms. | [4] |
| Levodropropizine | Pediatric patients | 95% of patients showed improvement in cough symptoms on day one, compared to 78% in the levodropropizine group. | [3] |
Levocloperastine versus Dextromethorphan
A randomized, open-label phase IV clinical trial directly compared the efficacy and safety of Levocloperastine and Dextromethorphan in patients with dry cough.
| Outcome Measure (at Day 7) | Levocloperastine Group | Dextromethorphan Group | p-value | Reference |
| Change in Cough Severity (Mean ± SD) | 2.45 ± 0.76 | 1.68 ± 0.65 | < 0.05 | [5] |
| Change in Cough Frequency (Mean ± SD) | 2.50 ± 0.83 | 1.74 ± 0.73 | < 0.05 | [5] |
| Change in Leicester Cough Questionnaire (LCQ) Score (Mean ± SD) | 3.16 ± 1.01 | 1.95 ± 0.87 | < 0.05 | [5] |
Safety and Tolerability
A significant advantage of Cloperastine and its isomers is the favorable safety profile. Notably, clinical trials have reported a lack of significant central nervous system side effects, such as drowsiness, which are commonly associated with codeine.[1][3]
| Adverse Event | Levocloperastine | Codeine | Dextromethorphan | Levodropropizine | DL-Cloperastine | Reference |
| Drowsiness/Sedation | Not reported | Reported by a significant number of patients | Reported | Reported | Reported | [1][3] |
| Dry Mouth | Not reported | Reported | - | Reported | Reported | [3] |
| Nausea | Mild and transient | Reported | - | Reported | Reported | [3] |
Mechanism of Action: A Dual Approach
Cloperastine's antitussive effect is attributed to a dual mechanism of action, targeting both central and peripheral pathways.
-
Central Action: It acts on the cough center in the medulla oblongata to suppress the cough reflex.[1]
-
Peripheral Action: It possesses antihistaminic (H1 receptor blockade) and anticholinergic properties, which help reduce irritation and inflammation in the respiratory tract.[1]
A novel anti-inflammatory mechanism has also been proposed, involving the PI3K/Akt/GSK3β/Nrf2 signaling pathway, which leads to a reduction in pro-inflammatory cytokines like IL-6.
Caption: Anti-inflammatory signaling pathway of Cloperastine.
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of Cloperastine and its comparators.
Study Design
The majority of studies were randomized controlled trials, with some being open-label and others double-blind.[5][6] For instance, the comparison between Levocloperastine and Dextromethorphan was a randomized, open-label, phase IV clinical trial.[5] A pediatric study comparing cloperastine fendizoate to a placebo was a double-blind trial.[2][6]
Patient Population
Inclusion criteria typically involved patients of varying ages, from children to adults, presenting with acute or chronic non-productive cough associated with respiratory conditions like bronchitis, asthma, pneumonia, and upper respiratory tract infections.[1][5][6] Exclusion criteria often included patients with comorbid respiratory, cardiovascular, or psychiatric conditions, and those regularly using other anti-cough medications.
Intervention and Dosage
-
Levocloperastine: Administered as a syrup (e.g., 20 mg/5 ml) three times daily for 7 days.[5]
-
Dextromethorphan: Administered as cough lozenges (e.g., 5 mg) three times daily for 7 days.[5]
-
Cloperastine Fendizoate (Pediatric): Dosage was administered based on age and weight.[6]
Outcome Measures
Efficacy was primarily assessed through the reduction in cough severity and frequency, often measured using validated scales. The Leicester Cough Questionnaire (LCQ) was also utilized to evaluate the impact on quality of life.[5] Safety was monitored by recording the incidence and nature of adverse events.
References
- 1. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aesculapius.it [aesculapius.it]
- 4. aesculapius.it [aesculapius.it]
- 5. ijbcp.com [ijbcp.com]
- 6. [Cloperastine fendizoate in the treatment of cough-producing diseases in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cloperastine Hydrochloride
The following guide provides essential safety and logistical information for the proper disposal of Cloperastine Hydrochloride in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Regulatory Framework
The disposal of chemical and pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, primary oversight is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by various state agencies.[1][2][3][4] These regulations mandate the safe management of hazardous waste from its generation to its final disposal.[1][3]
Hazard Profile of this compound
Before handling, it is crucial to understand the hazard profile of this compound. According to safety data sheets (SDS), it is classified as:
This classification necessitates handling it as a hazardous chemical waste. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8]
Step-by-Step Laboratory Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste generated in a research or development laboratory.
Step 1: Waste Segregation Immediately upon generation, segregate this compound waste.
-
Do Not Mix: Never mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent hazardous reactions.[9][10]
-
Separate Waste Streams: Collect aqueous waste separately from organic solvent waste.[9] this compound waste should be kept in a dedicated container.
Step 2: Container Selection and Management Choose an appropriate container for waste accumulation.
-
Compatibility: The container must be chemically compatible with this compound and any solvents used.[9][11] High-density polyethylene (HDPE) carboys are often suitable.[12]
-
Condition: Ensure the container is in good condition, free from damage or leaks, and has a secure, leak-proof closure.[11]
-
Closure: Keep the waste container closed at all times, except when adding waste.[12]
Step 3: Proper Labeling Properly label the waste container as soon as the first drop of waste is added.[12]
-
Content Identification: The label must clearly state "Hazardous Waste" and identify all chemical constituents, including "this compound" and any solvents, with their approximate percentages.[12] Do not use abbreviations or chemical formulas.[12]
-
Hazard Information: Check all applicable hazard characteristics (e.g., Toxic).[12]
-
Administrative Information: Include the name of the principal investigator, the laboratory location, and the date the waste accumulation began.[12]
Step 4: Waste Accumulation Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][12] Do not store waste in public areas like hallways.[12]
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[9]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[9][12]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[2][10][12] This is a violation of environmental regulations.
Step 6: Recommended Disposal Method The standard and required disposal method for hazardous pharmaceutical waste is high-temperature incineration at a RCRA-permitted facility.[2][3][4] Some safety data sheets specifically recommend dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5][7] Your EHS office will ensure the waste is sent to an appropriate facility.
Data Presentation: Disposal Best Practices
| Guideline Category | Do | Don't |
| Handling | Wear appropriate PPE (gloves, goggles, lab coat).[6][7][8] | Eat, drink, or smoke in the handling area.[5][6] |
| Segregation | Collect this compound in a dedicated, separate container.[9] | Mix with incompatible chemicals, such as strong oxidizers.[6][10] |
| Disposal Route | Contact your institution's EHS for pickup and disposal.[12] | Pour waste down the drain or place it in the regular trash.[10][12] |
| Containers | Use a compatible, leak-proof container and keep it securely closed.[11][12] | Use a container that is damaged or not chemically compatible.[11] |
| Labeling | Label the container with "Hazardous Waste" and list all contents.[12] | Use chemical formulas or abbreviations on the waste label.[12] |
| Storage | Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment.[9][10][12] | Store waste containers in hallways or other public access areas.[12] |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or treatment of this compound prior to disposal are not provided in standard safety and regulatory documents. Disposal is a regulated procedure managed by licensed professionals rather than an experimental process conducted in the lab.[2][9][12]
Mandatory Visualization
The following workflow diagram illustrates the decision-making and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Cloperastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cloperastine Hydrochloride in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
This compound is an antitussive agent that requires careful handling due to its potential health effects.[1][2][3][4] It is classified as harmful if swallowed.[1][2][5][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. Consistent and correct use of PPE is the most critical barrier against exposure.
| Protection Type | Equipment | Specification and Usage Notes |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 or OSHA standards. A face shield may be required if there is a risk of splashing.[5][6] |
| Hand Protection | Compatible chemical-resistant gloves | Nitrile or other compatible gloves are recommended.[5] Double gloving is best practice when compounding, administering, or disposing of the substance.[7] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[7][8][9] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A dust respirator or a self-contained breathing apparatus should be used, especially where dust formation is likely.[5][6][10] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[8] |
| Skin and Body Protection | Protective clothing, full sleeves apron, or disposable gown | A lab coat, long-sleeved gown, or apron made of low-permeability fabric is required to prevent skin contact.[6][7][10] Protective boots may be necessary depending on the scale of handling.[6] |
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound, from preparation to disposal. Adherence to this procedural flow is mandatory for all personnel.
Standard workflow for handling this compound.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination. The following workflow details the necessary steps for responding to a this compound spill.
Emergency workflow for a this compound spill.
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Work in a well-ventilated area, preferably with local exhaust ventilation or in a chemical fume hood.[1][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][5][6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1][5] Recommended storage temperatures can vary, with some sources suggesting 10°C - 25°C and others 4°C or 2-8°C.[1][5][11] For solutions, storage at -20°C for one month or -80°C for six months is recommended.[12]
-
Protect from direct sunlight and sources of ignition.[1]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][5][6]
-
Solid Waste: Collect in a suitable, closed, and labeled container.[8]
-
Liquid Waste: Absorb with an inert material and place in a sealed container. Do not allow the product to enter drains or watercourses.[1]
-
Contaminated Packaging: Dispose of as unused product.[8]
-
Method of Disposal: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6][8] Alternatively, consult a licensed professional waste disposal service.[8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C20H25Cl2NO | CID 161104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. biosynth.com [biosynth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. osha.gov [osha.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. pppmag.com [pppmag.com]
- 10. kmpharma.in [kmpharma.in]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
